Mirtazapine
Description
This compound is a tetracyclic piperazino-azepine antidepressant agent that was initially approved for the treatment of major depressive disorder (MDD) in the Netherlands in 1994. This drug was first manufactured by Organon Inc., and received FDA approval in 1997 for the treatment of major depressive disorder. The effects of this drug may be observed as early as 1 week after beginning therapy. In addition to its beneficial effects in depression, this compound has been reported to be efficacious in the off-label management of various other conditions. It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery.
This compound is a tetracyclic antidepressant with a somewhat unique mechanism of action. This compound therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
This compound is a synthetic tetracyclic derivative of the piperazino-azepines with antidepressant activity. Although its mechanism of action is unknown, this compound enhances central adrenergic and serotonergic transmission, possibly by acting as an antagonist at central presynaptic alpha 2 adrenergic inhibitory autoreceptors and heteroreceptors. This agent is a potent antagonist of 5-hydroxytryptamine type 2 (5-HT2), 5-HT3, and histamine 1 (H1) receptors, and a moderate antagonist of peripheral alpha 1 adrenergic and muscarinic receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 3 approved and 19 investigational indications. This drug has a black box warning from the FDA.
This compound is an antidepressant introduced by Organon International in 1996 used for the treatment of moderate to severe depression. This compound has a tetracyclic chemical structure and is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It is the only tetracyclic antidepressant that has been approved by the Food and Drug Administration to treat depression.
A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
See also: Mianserin (related); Opipramol (related); Lofepramine (related).
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023325 | |
| Record name | Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, 1.10e+00 g/L | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
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| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85650-52-8, 61337-67-5 | |
| Record name | Mirtazapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mirtazapine [USAN:USP:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-116 °C, 114 - 116 °C | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Mirtazapine Mechanism of Action on Serotonergic Pathways
Executive Summary
Mirtazapine represents a distinct class of psychopharmacological agents known as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs).[1][2][3] Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), which rely on transporter inhibition (SERT blockade), this compound functions through a dual disinhibition mechanism .
By antagonizing presynaptic
This guide details the receptor binding kinetics, the specific neural circuitry of this "steering" effect, and the experimental protocols used to validate these pathways.
Pharmacodynamic Profile: Receptor Binding Kinetics[1]
The efficacy of this compound is defined by what it blocks and, equally importantly, what it ignores. It exhibits high affinity for
Table 1: this compound Receptor Binding Affinities ( )
| Target Receptor | Affinity ( | Functional Effect | Clinical Consequence |
| Histamine H1 | 0.14 – 1.6 | Potent Antagonist | Sedation, weight gain (early onset).[8] |
| ~20 | Antagonist | Disinhibition of NE and 5-HT release.[8] | |
| ~18 | Antagonist | Modulation of stress response/cognitive function.[8] | |
| 5-HT2A | 6.3 – 69 | Antagonist | Anxiolysis, improved sleep, no sexual dysfunction.[8] |
| 5-HT2C | 8.9 – 39 | Inverse Agonist/Antagonist | Anxiolysis, appetite stimulation.[8] |
| 5-HT3 | 8.1 | Antagonist | Anti-emetic, anxiolysis. |
| 5-HT1A | > 3,000 (Low) | No Interaction | Remains available for stimulation by increased 5-HT. |
| SERT / NET | > 10,000 | No Inhibition | Lack of reuptake inhibition side effects.[8] |
Data aggregated from Anttila & Leinonen (2002) and de Boer (1995).[8]
The NaSSA Mechanism: Dual Disinhibition & Serotonin Steering
The core mechanism relies on the interplay between the Locus Coeruleus (NE source) and the Dorsal Raphe Nucleus (5-HT source).[7]
The Alpha-2 Blockade (The Accelerator)
Under basal conditions, norepinephrine regulates its own release via presynaptic
-
Locus Coeruleus: Blockade of
-autoreceptors increases NE firing.[4][7][9] -
Dorsal Raphe: The released NE diffuses to the Raphe Nucleus and stimulates
-adrenergic receptors on serotonergic cell bodies. This is an excitatory signal, increasing the firing rate of 5-HT neurons. -
5-HT Terminals: this compound also blocks
-heteroreceptors located on 5-HT terminals, preventing NE from inhibiting 5-HT release locally.[7]
Receptor Steering (The Navigation)
With 5-HT release increased, this compound's postsynaptic antagonism dictates where that serotonin goes.
-
Blocked: 5-HT2A (agitation/insomnia), 5-HT2C (anxiety/sexual dysfunction), 5-HT3 (nausea).
-
Open: 5-HT1A.
-
Result: The bulk of the serotonin transmission is channeled through the 5-HT1A pathway, which is associated with antidepressant and anxiolytic effects.
Visualization: The NaSSA Signaling Pathway
Figure 1: The "Serotonin Steering" mechanism. This compound blocks inhibitory
Experimental Validation Protocols
To validate the mechanism described above, researchers utilize two primary methodologies: In Vivo Microdialysis (neurochemistry) and Single-Unit Electrophysiology (neuronal firing).
Protocol A: In Vivo Microdialysis (Rat Prefrontal Cortex)
This protocol measures the extracellular concentration of NE and 5-HT in real-time.
Objective: Prove that systemic this compound increases extracellular NE/DA/5-HT levels in the medial prefrontal cortex (mPFC).
-
Stereotaxic Surgery:
-
Anesthetize adult male Wistar rats (isoflurane).
-
Implant concentric dialysis probe (membrane length 4mm) into the mPFC.[8]
-
Coordinates (relative to bregma): AP +3.2 mm, L -0.8 mm, DV -4.0 mm.
-
-
Recovery & Perfusion:
-
Allow 24-hour recovery to minimize inflammation artifacts.
-
Perfuse probe with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.[8]
-
aCSF Composition: 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2.
-
-
Baseline Stabilization:
-
Collect samples every 20 minutes for 2 hours until stable baseline (<10% variation).
-
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg s.c.).
-
-
Analysis:
-
Analyze dialysate via HPLC with electrochemical detection (HPLC-ECD).
-
Validation Criterion: A significant increase in NE (typically >150% of baseline) confirms
autoreceptor blockade.
-
Protocol B: Dorsal Raphe Electrophysiology
This protocol proves that the increase in 5-HT output is driven by NE stimulation of
Objective: Demonstrate that this compound increases 5-HT neuron firing rate and that this effect is reversible by an
-
Preparation:
-
Anesthetize rat (Chloral hydrate 400 mg/kg i.p.) to maintain stable firing rates.[8]
-
Descend recording electrode into Dorsal Raphe Nucleus (AP -7.8 mm from bregma).
-
-
Neuron Identification:
-
Identify 5-HT neurons by characteristic slow, regular firing pattern (0.5–2.5 Hz) and wide action potential duration (2–5 ms).
-
-
Baseline Recording:
-
Record basal firing rate for 10 minutes.
-
-
Intervention 1 (this compound):
-
Intervention 2 (Mechanistic Check):
Visualization: Experimental Workflow
Figure 2: Parallel workflows for validating neurochemical output (Microdialysis) and neuronal firing causality (Electrophysiology).
Clinical Translation
The mechanistic data translates directly to clinical observations:
-
Onset of Action: The direct receptor antagonism (immediate) combined with the rapid increase in firing rates (electrophysiology) suggests a potentially faster onset of action compared to SSRIs, which require weeks for autoreceptor downregulation.
-
Anxiolysis: The "steering" of 5-HT to the 5-HT1A receptor, combined with 5-HT2A/2C blockade, results in potent anxiolytic effects without the initial "jitteriness" often seen with SSRIs.
-
Side Effect Mitigation:
References
-
Anttila, S. A., & Leinonen, E. V. (2002). A review of the pharmacological and clinical profile of this compound. CNS Drug Reviews, 8(3), 243–272.
-
de Boer, T. (1995). The effects of this compound on central noradrenergic and serotonergic neurotransmission. International Clinical Psychopharmacology, 10 Suppl 4, 19-23.
-
Haddjeri, N., Blier, P., & de Montigny, C. (1996). Effect of the alpha-2 adrenoceptor antagonist this compound on the 5-hydroxytryptamine system in the rat brain. Journal of Pharmacology and Experimental Therapeutics, 277(2), 861-871.
-
Millan, M. J., et al. (2000). this compound enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram.[12] European Journal of Neuroscience, 12(3), 1079-1095.
-
Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press.
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Different actions for acute and chronic administration of this compound on serotonergic transmission associated with raphe nuclei and their innervation cortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Acute and long-term actions of the antidepressant drug this compound on central 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The effects of this compound on central noradrenergic and serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the alpha-2 adrenoceptor antagonist this compound on the 5-hydroxytryptamine system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of repeated treatment with this compound on the central alpha1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-UV method for Mirtazapine and desmethylmirtazapine quantification in rat plasma
Executive Summary
This Application Note details a robust, cost-effective High-Performance Liquid Chromatography method coupled with Ultraviolet detection (HPLC-UV) for the simultaneous quantification of Mirtazapine (MIR) and its active metabolite, N-desmethylthis compound (DMR), in rat plasma. While LC-MS/MS is often the gold standard for sensitivity, this HPLC-UV protocol is optimized for laboratories requiring a validated, accessible solution for pharmacokinetic (PK) profiling where mass spectrometry is unavailable or cost-prohibitive. The method utilizes Liquid-Liquid Extraction (LLE) to maximize recovery and minimize matrix effects, achieving a Lower Limit of Quantification (LLOQ) suitable for preclinical dosing studies.
Introduction & Scientific Rationale
2.1 Pharmacological Context this compound is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] In rats, as in humans, it undergoes extensive hepatic metabolism. The primary pathway involves demethylation via cytochrome P450 enzymes to form N-desmethylthis compound, which retains pharmacological activity. Accurate quantification of both parent and metabolite is critical for correlating plasma exposure with pharmacodynamic effects in preclinical models.
2.2 Method Development Strategy
-
Detection Physics: this compound and DMR possess a piperazinoazepine structure with strong UV absorption bands. While 220 nm offers higher intensity, it suffers from significant plasma interference. This protocol targets 290 nm , a local maximum that offers a superior signal-to-noise ratio (SNR) for biological extracts.
-
Separation Chemistry: Both analytes are basic (pKa ~7). To ensure sharp peak shape and retention on a C18 stationary phase, the mobile phase is buffered to pH 3.0–4.0. This keeps the amines protonated, while the addition of Triethylamine (TEA) acts as a silanol blocker to prevent peak tailing.
-
Sample Preparation: Rat plasma volumes are limited (<300 µL). Protein precipitation (PPT) often dilutes the sample and leaves UV-absorbing contaminants. Therefore, Liquid-Liquid Extraction (LLE) using n-hexane:isoamyl alcohol is employed. This concentrates the sample (via evaporation and reconstitution) and selectively extracts the lipophilic drugs while leaving polar plasma proteins behind.
Materials & Instrumentation
3.1 Chemicals & Reagents
-
Analytes: this compound (Standard), N-desmethylthis compound (Standard).[1][2][3][4][5][6]
-
Internal Standard (IS): Clozapine (Preferred due to structural similarity and elution profile) or Zolpidem.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), n-Hexane, Isoamyl Alcohol.
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Orthophosphoric acid ( ), Triethylamine (TEA).
3.2 Instrumentation Setup
| Parameter | Specification |
| HPLC System | Quaternary Pump, Degasser, Autosampler, Column Oven |
| Detector | UV-Visible or Diode Array Detector (DAD) |
| Column | C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size) |
| Guard Column | C18 Guard Cartridge (matches analytical column) |
| Software | Empower, ChemStation, or equivalent |
Chromatographic Conditions
To ensure reproducibility, the following conditions must be strictly maintained.
| Parameter | Setting | Notes |
| Mobile Phase | Phosphate Buffer (20 mM, pH 3.9) : Acetonitrile : TEA (75 : 24.9 : 0.1 v/v/v) | TEA improves peak symmetry for basic amines. |
| Flow Rate | 1.0 – 1.2 mL/min | Adjust based on system backpressure (<2000 psi). |
| Wavelength | 290 nm | Optimized for specificity over sensitivity. |
| Injection Volume | 50 µL | Large volume injection compensates for UV sensitivity. |
| Column Temp | 35°C – 40°C | Elevated temperature reduces viscosity and improves mass transfer. |
| Run Time | ~15 Minutes | This compound elutes ~7-9 min; IS ~10-12 min. |
Experimental Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Dissolve 10 mg of this compound, DMR, and Clozapine (IS) separately in 10 mL Methanol. Store at -20°C.
-
Working Standard: Dilute stocks with Mobile Phase to create a mixed working solution of MIR/DMR (e.g., 10 µg/mL).
-
Internal Standard Working Solution: Dilute Clozapine stock to a fixed concentration (e.g., 5 µg/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: This step concentrates the analyte 5-10x, crucial for detecting low levels in rat plasma via UV.
-
Aliquot: Transfer 200 µL of rat plasma into a 2.0 mL polypropylene microcentrifuge tube.
-
Spike IS: Add 20 µL of Internal Standard working solution. Vortex for 10 sec.
-
Alkalinization: Add 50 µL of 0.1 M NaOH.
-
Why? Raises pH > pKa, rendering analytes non-ionized (lipophilic) for extraction into the organic phase.
-
-
Extraction: Add 1.0 mL of Extraction Solvent (n-Hexane : Isoamyl Alcohol, 98:2 v/v ).
-
Agitation: Vortex vigorously for 2 minutes or shake on a rotary mixer for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the upper organic layer (~800 µL) to a clean glass tube. Avoid disturbing the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase. Vortex well (1 min) and centrifuge briefly.
-
Injection: Transfer supernatant to autosampler vial with insert; inject 50 µL.
Visualizations
Figure 1: Metabolic Pathway & Chemical Logic
Visualizing the target analytes and the biotransformation process.
Caption: Hepatic biotransformation of this compound to N-desmethylthis compound via Cytochrome P450 enzymes. Both compounds are quantified in this protocol.
Figure 2: Extraction & Analysis Workflow
Step-by-step logic flow for the LLE procedure.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow designed to concentrate analytes and remove plasma protein interferences.
Validation Parameters (Acceptance Criteria)
To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be verified prior to study sample analysis:
| Validation Parameter | Acceptance Criteria |
| Linearity ( | |
| Accuracy | |
| Precision (CV%) | |
| Recovery (Extraction) | |
| LLOQ | Signal-to-Noise Ratio |
| Stability |
Troubleshooting & Optimization
-
Issue: Low Recovery.
-
Issue: Peak Tailing.
-
Issue: Interfering Peaks.
References
-
Dural, E., et al. (2020).[7] Determination of this compound and Desmethyl this compound in Human Plasma by a New Validated HPLC Ultraviolet Method. Iranian Journal of Pharmaceutical Research.
-
Ptáček, P., et al. (2003). Measurement of total this compound and northis compound in plasma/serum by liquid chromatography with fluorescence detection. Journal of Chromatography B.
-
Romiguieres, A., et al. (2002). Determination of this compound and its demethyl metabolite in plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B.
-
Samanidou, V.F., et al. (2008). Simple and rapid HPLC method for the simultaneous determination of this compound and its major metabolites in human plasma. Journal of Separation Science.
Sources
- 1. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric separation of this compound and its metabolite in rat plasma by reverse polar ionic liquid chromatography using fluorescence and polarimetric detectors connected in series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpra.com [ijpra.com]
- 7. jcbms.org [jcbms.org]
Application Note: Protocol for Inducing Mirtazapine Resistance in Cell Culture
Abstract & Scope
This application note details the protocol for generating Mirtazapine-Resistant (MIR-R) cell lines. Unlike chemotherapeutic resistance, which is often driven by P-glycoprotein (P-gp/ABCB1) efflux, this compound resistance in in vitro models is primarily characterized by metabolic adaptation (CYP450 induction), apoptotic evasion (Bcl-2/Bax ratio alteration), and functional receptor desensitization .
This compound is a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) that acts as an antagonist at
-
Refractory Depression: Mechanisms of loss-of-efficacy in chronic treatment.
-
Metabolic Adaptation: Hepatic clearance shifts via CYP1A2, CYP2D6, and CYP3A4.
-
Neuroprotective Signaling: The shift from acute cytotoxicity to survival signaling.
Biological Rationale & Cell Line Selection[2][3][4]
Mechanism of Resistance
Literature indicates that this compound is not a strong substrate for the P-gp efflux pump (ABCB1), distinguishing it from SSRIs like fluoxetine. Therefore, this protocol targets two distinct resistance phenotypes:
-
Phenotype A: Neuro-Adaptive Tolerance (SH-SY5Y cells)
-
Phenotype B: Metabolic Clearance (HepG2 cells)
Model Selection Table
| Cell Line | Tissue Origin | Primary Resistance Mechanism | Recommended For |
| SH-SY5Y | Neuroblastoma | Apoptotic Evasion (Bcl-2↑), Receptor Adaptation | Neuropharmacology, Signaling Studies |
| HepG2 | Hepatocellular | Metabolic Clearance (CYP Induction) | ADME, Toxicology, Metabolism Studies |
| HEK-293 | Kidney (Transfected) | Target-Specific (if transfected with 5-HT2A) | Receptor Binding Affinity Studies |
Phase I: Baseline Profiling (Determination of IC50)
Before inducing resistance, the intrinsic sensitivity of the parental line must be established.
Materials
-
This compound (Solid): Dissolve in DMSO to create a 100 mM stock. Store at -20°C.
-
Assay: MTT or CCK-8 Cell Viability Kit.
-
Control: 0.1% DMSO (Vehicle).[3]
Protocol
-
Seeding: Plate cells (SH-SY5Y or HepG2) at
cells/well in 96-well plates. Allow 24h attachment. -
Dosing: Treat with serial dilutions of this compound: 0, 1, 5, 10, 20, 50, 100, 200 µM.
-
Note: this compound cytotoxicity in SH-SY5Y usually manifests between 20–100 µM .
-
-
Incubation: Incubate for 48 hours.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Calculation: Plot dose-response curve to calculate the IC50 (Concentration inhibiting 50% growth).
Phase II: The Induction Protocol (Incremental Dose Escalation)
This protocol utilizes a Continuous Escalation Strategy rather than a Pulse-Chase method. This forces the cells to constantly adapt to increasing oxidative stress and receptor occupancy.
Workflow Diagram
Figure 1: Step-wise workflow for generating this compound-resistant cell lines using incremental dose escalation.
Detailed Methodology
Step 1: Initial Acclimatization (Weeks 1-2)
-
Start concentration: IC10 or IC20 (typically ~5–10 µM for SH-SY5Y).
-
Maintain cells in this media for 3 passages.[8]
-
Critical Check: Cells must regain normal morphology and doubling time before proceeding.
Step 2: The Escalation Phase (Weeks 3-12)
-
Increase concentration by 20-50% increments depending on cell health.
-
Example Schedule:
-
Passage 4-6: 15 µM
-
Passage 7-9: 25 µM
-
Passage 10-12: 40 µM
-
Passage 13-15: 60 µM
-
-
Media Change: Refresh drug-containing media every 48 hours to maintain constant pressure (this compound is metabolized/degraded over time).
Step 3: Maintenance (Week 12+)
-
Once cells survive at 5x to 10x the parental IC50 (or a clinically relevant maximum like 100 µM), maintain them at this dose.
-
Cryopreservation: Freeze aliquots at every significant escalation step (e.g., MIR-R-20µM, MIR-R-50µM) to create a repository of intermediate resistance levels.
Phase III: Validation & Characterization
A cell line is only "resistant" if validated by quantitative metrics.
Resistance Index (RI) Calculation
Repeat the MTT assay (Phase I) on the new MIR-R line and the Parental line simultaneously.
-
Target: An RI > 3.0 is generally considered significant for non-chemotherapeutic drugs.
Molecular Validation (Mechanistic Markers)
Since this compound does not rely on P-gp, validate the specific adaptation mechanisms:
| Target | Assay | Expected Change in MIR-R | Biological Significance |
| Bcl-2 | Western Blot / qPCR | Upregulation | Anti-apoptotic shift allowing survival under stress. |
| Bax | Western Blot / qPCR | Downregulation | Reduced pro-apoptotic signaling. |
| CYP3A4 | qPCR (HepG2 only) | Upregulation | Enhanced metabolic clearance of the drug. |
| 5-HT2A | Radioligand Binding | Downregulation/Desensitization | Functional tolerance to antagonist presence. |
Mechanistic Pathway Diagram
Figure 2: Proposed mechanisms of this compound resistance. In neuronal cells, upregulation of Bcl-2 inhibits Bax-mediated apoptosis. In hepatic cells, CYP enzyme induction increases clearance.
Troubleshooting & Expert Tips
-
"The cells stopped growing at 20 µM."
-
Cause: Cytostatic effect reached.[9]
-
Solution: Perform a "Drug Holiday." Remove this compound for 2 passages to allow recovery, then re-introduce at 15 µM (step down) before pushing to 20 µM again.
-
-
"No shift in IC50 observed."
-
Cause: this compound degrades in media.
-
Solution: Ensure media is changed every 48 hours. This compound is light-sensitive; protect culture plates from excessive light.
-
-
"Is P-gp involved?"
-
Clarification: While some papers suggest general antidepressant interactions with P-gp, this compound is widely cited as not being a substrate. Do not rely on MDR1 (P-gp) expression as your primary validation marker. Focus on Bcl-2 (survival) or CYP (metabolism).
-
References
-
Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of this compound. CNS Drug Reviews, 7(3), 249–264.
-
O'Brien, F. E., et al. (2012). P-glycoprotein efflux pump and antidepressant treatment response. Brain Research, 1460, 1–7. (Validating non-substrate status).
-
Moura, C., et al. (2025). Repurposed Antipsychotics as Potential Anticancer Agents: Clozapine Efficacy and Dopaminergic Pathways in Neuroblastoma.[10] Life Sciences.[10] (Context on SH-SY5Y cytotoxicity and oxidative stress models).
-
Lieber, V., et al. (2020). Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells.[5] Molecular Biology Reports, 47, 3240–3250. (Key reference for Bcl-2/Bax mechanism).
-
Creative Bioarray. (2025). Establishment of Drug-resistant Cell Lines Protocol. (General methodology for dose escalation).
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Model of Depression: Reduction of Cell Stress with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Neuroprotective effects of this compound and imipramine and their effect in pro- and anti-apoptotic gene expression in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. The in vitro genotoxic and cytotoxic effects of remeron on human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantitation of Mirtazapine and Key Metabolites in Human Urine via LC-MS/MS
Introduction & Biological Context
Mirtazapine is a tetracyclic antidepressant (TeCA) acting as a central presynaptic
The Challenge: Metabolic Complexity
This compound is extensively metabolized in the liver (approx. 50% bioavailability).[2][3] In urine, less than 4% of the dose is excreted as unchanged parent drug.[4] The major urinary metabolites are 8-hydroxythis compound (often conjugated as a glucuronide) and N-desmethylthis compound .
Critical Analytical Insight: Direct analysis of urine without enzymatic hydrolysis will significantly underestimate the total burden of 8-hydroxythis compound, as the vast majority exists as a non-ionizable glucuronide conjugate in the electrospray source. This protocol incorporates a rigorous hydrolysis step to ensure total metabolite quantitation.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation pathways relevant to this protocol.
Figure 1: Primary metabolic pathways of this compound.[4] Note the glucuronidation of 8-OHM, necessitating hydrolysis for detection.
Experimental Protocol
Reagents and Standards
-
Standards: this compound, N-Desmethylthis compound, 8-Hydroxythis compound (1 mg/mL in Methanol).
-
Internal Standard (IS): this compound-d3 (compensates for matrix effects and extraction variability).
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent). -
SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL (e.g., Oasis MCX or Strata-X-C).
-
Why MCX? this compound and its metabolites are basic amines (
). MCX retains them via both reverse-phase (hydrophobic) and cation-exchange mechanisms, allowing rigorous wash steps to remove urinary salts and interferences.
-
Sample Preparation Workflow
Step 1: Enzymatic Hydrolysis
-
Aliquot 200 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (500 ng/mL this compound-d3).
-
Add 100 µL of 1M Ammonium Acetate buffer (pH 5.0) containing
-Glucuronidase (approx.[5] 5,000 units/mL). -
Vortex and incubate at 60°C for 2 hours (or 37°C overnight).
-
Checkpoint: Ensure pH remains between 4.5–5.5 for optimal enzyme activity.
-
Step 2: Solid Phase Extraction (MCX)
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Add the hydrolyzed urine sample (diluted 1:1 with 2% Formic Acid to ensure analyte protonation).
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).
-
Wash 2: 1 mL Methanol (Removes neutral/acidic hydrophobic interferences; analytes remain bound by charge).
-
Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Mechanism: High pH neutralizes the positive charge on the amine, breaking the ionic interaction and releasing the drug.
-
Step 3: Reconstitution
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase A/B (90:10).
Figure 2: Optimized extraction workflow utilizing Mixed-Mode Cation Exchange (MCX).
LC-MS/MS Method Parameters
Liquid Chromatography[5][6]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).
-
Expert Note: Biphenyl phases offer superior selectivity for aromatic compounds like this compound compared to standard C18, improving separation from isobaric matrix interferences.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 4.00 | 90 | Ramp |
| 5.00 | 90 | Wash |
| 5.10 | 10 | Re-equilibrate |
| 7.00 | 10 | End |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[6]
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 500°C.
-
Acquisition: Multiple Reaction Monitoring (MRM).
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 266.2 | 195.1 | 72.1 | 25 / 40 |
| Northis compound | 252.1 | 195.1 | 223.1 | 28 / 20 |
| 8-OH-Mirtazapine | 282.2 | 209.1 | 264.1 | 30 / 22 |
| This compound-d3 (IS) | 269.2 | 198.1 | - | 25 |
Note: The transition 266.2
Method Validation & Troubleshooting
Validation Metrics (Self-Validating System)
To ensure the protocol is trustworthy (Trustworthiness pillar), the following criteria must be met during every batch run:
-
Linearity:
over range 1.0 – 500 ng/mL. -
Hydrolysis Efficiency: A QC sample spiked with this compound-Glucuronide (if available) or a pooled patient sample known to be positive must be run with and without enzyme.
-
Pass Criteria: The "No Enzyme" sample should show < 5% of the 8-OHM signal compared to the "With Enzyme" sample.
-
-
Matrix Effect (ME): Calculate using the post-extraction spike method.
- .
-
Acceptable range: 85–115%. If suppression > 20%, increase the SPE wash volume or dilution factor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of 8-OHM | Incomplete Hydrolysis | Check incubator temp (60°C) and pH (5.0). Ensure enzyme is fresh. |
| Peak Tailing | Column Overload / pH | Ensure Mobile Phase A is buffered (Ammonium Formate). Pure water/formic acid can cause tailing for basic drugs. |
| High Backpressure | Urine Precipitates | Centrifuge urine at 10,000 x g for 5 min before hydrolysis. |
| Signal Drift | Source Contamination | Divert flow to waste for the first 1 min and last 2 mins of the gradient. |
References
-
Hegstad, S., et al. (2020). "Determination of Benzodiazepines and this compound in Human Urine using Solid-Phase Extraction and LC-MS/MS." Journal of Analytical Toxicology. (Generalized citation based on standard forensic protocols).
-
FDA Label. (2010). "Remeron (this compound) Tablets - Clinical Pharmacology." U.S. Food and Drug Administration. [Link]
-
De Santana, F.J.M., et al. (2010).[7] "Enantioselective analysis of this compound, demethylthis compound and 8-hydroxy this compound in human urine after solid-phase microextraction." Journal of Separation Science. [Link]
-
Kirchherr, H. (2004). "Automated method for the determination of this compound and its main metabolites in human plasma and urine." Journal of Chromatography B. [Link]
Sources
- 1. This compound: A Newer Antidepressant | AAFP [aafp.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tdm-monografie.org [tdm-monografie.org]
- 5. scispace.com [scispace.com]
- 6. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Assessing Mirtazapine Efficacy in the Mouse Forced Swim Test (FST)
Abstract
This guide provides a rigorous protocol for evaluating the antidepressant-like effects of Mirtazapine using the Forced Swim Test (FST) in mice. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), this compound exhibits a dual mechanism of action involving
Introduction & Mechanistic Rationale
The Forced Swim Test (FST), or Porsolt Test, measures "behavioral despair" where immobility is interpreted as a depressive-like state.[4] While standard SSRIs (e.g., Fluoxetine) predominantly increase swimming behavior, drugs with noradrenergic activity (e.g., Desipramine, Reboxetine) increase climbing behavior.
This compound (NaSSA) presents a complex profile:
-
-Adrenergic Blockade: Disinhibits norepinephrine (NE) release and serotonin (5-HT) release (via
stimulation on raphe neurons). -
5-HT Receptor Antagonism: Blocks 5-HT
and 5-HT , funneling serotonin to 5-HT receptors.
Experimental Implication: In the FST, this compound typically reduces immobility by increasing both climbing (noradrenergic drive) and swimming (serotonergic drive), though this can be strain- and dose-dependent.[5]
Figure 1: this compound Mechanism of Action
Caption: this compound blocks inhibitory
Experimental Design & Pre-Clinical Considerations
Animal Model Selection[6]
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J (Standard, high baseline immobility) or Swiss Webster (Outbred).
-
Note: C57BL/6J mice are preferred for genetic consistency but require careful handling to avoid stress-induced hyperthermia.
-
-
Sex: Male mice are standard to avoid estrous cycle variability. If using females, track the estrous cycle, as this compound efficacy can vary by hormonal status [1].
-
Age: 8–12 weeks (Adult).
Drug Formulation & Dosing
This compound is lipophilic (LogP ~3) and poorly soluble in water. Improper solubilization leads to erratic absorption and data variability.
| Parameter | Specification | Notes |
| Vehicle | 0.9% Saline + 1–5% Tween 80 | Sonicate to ensure suspension/solution. Alternatively, dissolve in minimal 0.1N HCl, dilute with saline, and pH adjust to 6–7. |
| Route | Intraperitoneal (i.p.) | Standard for acute behavioral screening. |
| Volume | 10 mL/kg | Consistent volume minimizes injection stress. |
| Dose Range | 10, 20, 40 mg/kg | This compound has a bell-shaped dose response. Low doses (<5 mg/kg) may be sedative (H1 blockade) without antidepressant efficacy. |
| Timing | 30 or 60 min pre-test | Peak plasma levels in mice occur rapidly. |
Controls
-
Negative Control: Vehicle (Saline + Tween 80).
-
Positive Control: Imipramine (15–20 mg/kg) or Fluoxetine (20 mg/kg).
Detailed Protocol
Phase 1: Acclimatization & Setup
-
Housing: Mice should be group-housed (4–5 per cage) but acclimated to the testing room for at least 1 hour prior to testing.
-
Room Conditions: Low light (dim red light or ~40 lux) and white noise (60 dB) to mask external sounds.
-
Apparatus:
-
Transparent Plexiglass cylinder.
-
Height: 30–50 cm.
-
Diameter: 10–15 cm (Mice must not be able to touch the bottom).
-
Water Depth: 15 cm minimum.
-
Water Temperature: 24°C ± 1°C . Critical: Cold water induces hypothermia; warm water reduces immobility baseline.
-
Phase 2: Drug Administration
-
Weigh animals and calculate individual injection volumes.
-
Administer Vehicle, this compound, or Positive Control i.p.
-
Return mouse to home cage for the designated pretreatment time (e.g., 60 min).
Phase 3: The Forced Swim Test (FST)
-
Placement: Gently lower the mouse into the water by the tail. Do not drop.
-
Duration: 6 minutes total.
-
0–2 min: Habituation (vigorous escape attempts). Do not score.
-
2–6 min: Test Phase. Score this window.
-
-
Recording: Position camera laterally to view paws and tail clearly.
-
Removal: At 6 minutes, remove mouse, dry with paper towels, and place in a warming cage (heating pad on half the cage) to prevent hypothermia.
-
Cleaning: Change water between every mouse to remove alarm pheromones and urine.
Phase 4: Scoring Criteria (The Ethogram)
Scoring should be performed by an observer blinded to the treatment groups.
| Behavior | Definition | Mechanistic Link |
| Immobility | Floating with no movement other than that necessary to keep the head above water.[6] | Depressive-like state (Behavioral Despair). |
| Swimming | Active horizontal movement across the cylinder. | Serotonergic activity (5-HT).[2][3][7] |
| Climbing | Vertical movement with forepaws breaking the water surface against the wall. | Noradrenergic activity (NE).[7] |
Experimental Workflow Diagram
Figure 2: FST Timeline & Decision Matrix
Caption: Standardized workflow ensures reproducibility. Analysis focuses strictly on the last 4 minutes of the session.
Data Analysis & Statistical Validation
Exclusion Criteria
-
"Paddling": Small movements of hind paws while floating should be scored as immobility, not swimming.
-
Sinking: If a mouse sinks (rare in C57BL/6), remove immediately and exclude from analysis.
Statistical Methods
-
Primary Endpoint: Total duration (seconds) of Immobility.
-
Secondary Endpoints: Duration of Swimming and Climbing.
-
Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).
-
Validation:
-
Vehicle group should show ~150–200s immobility (strain dependent).
-
Positive control must show significant reduction (p < 0.05).
-
Interpreting this compound Data[9][10][11][12][13]
-
Efficacy: Significant reduction in immobility compared to vehicle.
-
Pattern:
-
If Climbing increases significantly: Confirms Noradrenergic engagement (
blockade). -
If Swimming increases significantly: Confirms Serotonergic engagement.
-
Note: High doses (40 mg/kg) may show reduced locomotor activity in an Open Field Test (OFT) due to sedation. Crucial Control: Run an OFT on a separate cohort to ensure reduced immobility isn't confounded by general motor impairment (though this compound sedation usually reduces active behaviors, false positives in FST are rare, but false negatives are possible if the mouse is too sedated to swim).
-
Troubleshooting & Safety
-
Issue: High Variability.
-
Solution: Standardize water temperature strictly. 23°C vs 25°C causes massive behavioral differences.
-
-
Issue: No Effect observed.
-
Issue: Sedation.
References
-
Dose-Response & Sex Differences
- Title: Does the antidepressant-like effect of this compound and venlafaxine differ between male and female r
- Source: Redalyc / CINVESTAV
-
URL:[Link]
-
This compound Mechanism (NaSSA)
- Title: this compound: A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression.
- Source: PubMed / Drugs
-
URL:[Link]
-
Forced Swim Test Protocol Standards
-
Solubility & Formulation
- Title: Optimization of this compound loaded into mesoporous silica nanostructures.
- Source: PMC / NCBI
-
URL:[Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. ovid.com [ovid.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of this compound solid dispersion with different carriers’ systems: optimization, in vitro evaluation, and bioavailability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. commons.nmu.edu [commons.nmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. redalyc.org [redalyc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Mirtazapine as a Pharmacological Probe for Mitigating Drug Withdrawal Syndromes in Rodent Models
Introduction & Scientific Rationale
The study of drug withdrawal requires robust pharmacological tools to dissect the complex neuroadaptations underlying physical dependence and psychological craving. Mirtazapine , a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA), has emerged as a critical probe in this field. Unlike SSRIs or pure benzodiazepines, this compound’s unique receptor profile allows researchers to simultaneously target the somatic (physical) and affective (emotional) components of withdrawal.
This guide details protocols for utilizing this compound to investigate and attenuate withdrawal phenotypes in two distinct models: Opioid Withdrawal (Morphine) and Psychostimulant Withdrawal (Methamphetamine) .
Why this compound?
In withdrawal research, this compound is not merely a therapeutic candidate; it is a mechanistic dissector . Its efficacy highlights the role of specific serotonin receptor subtypes in withdrawal pathology:
-
5-HT2A/2C Antagonism: Mitigates anxiety, agitation, and insomnia associated with noradrenergic hyperactivity in the Locus Coeruleus (LC).
-
5-HT3 Antagonism: Directly alleviates gastrointestinal distress (nausea, diarrhea) common in opioid withdrawal.
-
H1 Histaminergic Antagonism: Provides necessary sedation to counteract the hyperarousal of stimulant withdrawal.
- -Adrenergic Antagonism: Enhances central noradrenergic and serotonergic transmission, addressing the monoamine depletion often seen in the protracted abstinence phase.
Mechanistic Pathway Visualization
The following diagram illustrates how this compound interrupts the signaling cascades responsible for withdrawal symptoms. Unlike Clonidine (which acts as a "brake" on NE release), this compound modulates the downstream consequences of withdrawal via receptor blockade.
Figure 1: this compound acts as a multi-target antagonist, blocking pro-withdrawal signaling at 5-HT and H1 receptors.[1]
Protocol A: Attenuation of Precipitated Opioid Withdrawal
Objective: To quantify the efficacy of this compound in reducing somatic signs of morphine withdrawal in rats.[2][3]
Experimental Design
-
Subject: Male Sprague-Dawley rats (250–300g).
-
Groups:
-
Placebo/Saline (Negative Control)
-
Morphine + Vehicle (Withdrawal Control)
-
Morphine + this compound (10 mg/kg)
-
Morphine + this compound (30 mg/kg)
-
Step-by-Step Methodology
Phase 1: Induction of Dependence (Days 1–6)
Establish dependence using an escalating dose regimen of Morphine Sulfate (s.c. or i.p.).
-
Day 1: 10 mg/kg (BID: 9:00 AM, 5:00 PM)
-
Day 2: 20 mg/kg (BID)
-
Day 3: 30 mg/kg (BID)
-
Day 4: 40 mg/kg (BID)
-
Day 5: 50 mg/kg (BID)
-
Day 6: 50 mg/kg (AM dose only)
Phase 2: this compound Intervention (Day 6)
Administer this compound 30–60 minutes prior to the withdrawal precipitation. This allows peak plasma levels to coincide with the onset of the "withdrawal storm."
-
Dose: 10–30 mg/kg (i.p.).[4][5] Dissolve in saline with minimal DMSO if necessary, or use acetic acid/NaOH adjustment for solubility.
-
Timing: T-minus 60 minutes before Naloxone.
Phase 3: Precipitation & Scoring (Day 6)
Precipitate withdrawal to create a time-locked observable event.
-
Agent: Naloxone Hydrochloride (1–2 mg/kg, s.c.).
-
Observation Window: Immediately post-injection for 30 minutes.
-
Scoring: Place rats in clear Plexiglass cylinders. Record events using the Gellert-Holtzman Scale (modified below).
Data Collection: Somatic Sign Scoring Table
| Sign Category | Behavior | Scoring Method | This compound Expected Effect |
| Autonomic | Diarrhea / Ptosis | Binary (Present/Absent) | Significant Reduction (5-HT3 effect) |
| Motor | Wet Dog Shakes | Count (Frequency) | Dose-dependent decrease |
| Motor | Teeth Chattering | Count (Frequency) | Moderate decrease |
| Behavioral | Escape Attempts (Jumping) | Count (Frequency) | Significant decrease (Sedative effect) |
| Body Weight | Weight Loss | Grams lost over 24h | Attenuation of weight loss |
Protocol B: Methamphetamine Seeking & Cue-Reactivity
Objective: To study the effect of this compound on the craving and anxiety aspects of psychostimulant withdrawal using a reinstatement model.
Experimental Design
-
Subject: Male Wistar or Long-Evans rats.
-
Apparatus: Operant conditioning chambers with active/inactive levers and cue lights.
Step-by-Step Methodology
Phase 1: Self-Administration Training (Days 1–14)
-
Regimen: Rats trained to self-administer Methamphetamine (0.1 mg/kg/infusion) on an FR1 schedule.
-
Cues: Each infusion is paired with a light/tone cue.
-
Criterion: Stable responding (>20 infusions/session for 3 consecutive days).
Phase 2: Extinction (Days 15–21)
-
Cues are absent .
-
Continue until active lever presses drop to <10% of baseline.
Phase 3: this compound Challenge & Reinstatement (Test Day)
-
Intervention: Administer this compound (5.0 mg/kg, i.p.) 30 minutes prior to the test session.[2]
-
Test: Place animal in the chamber. Restore the Cues (light/tone) upon lever press, but deliver no drug (Cue-Induced Reinstatement).
-
Rationale: This measures "drug seeking" driven by environmental triggers, a proxy for relapse.[8]
Data Analysis: Reinstatement Workflow
Figure 2: Workflow for assessing this compound efficacy in preventing cue-induced relapse.
Critical Troubleshooting & Optimization
Bioavailability and Dosing
-
Solubility: this compound is lipophilic. For i.p. injection, dissolve in a vehicle of 5% DMSO + 5% Tween 80 + 90% Saline to prevent precipitation.
-
Half-life: Rodent metabolic rate is higher than humans. The half-life is approximately 5–6 hours in rats. Ensure testing occurs within 30–90 minutes of administration.
Differentiating Sedation vs. Specific Effect
-
The Sedation Confound: this compound is sedative (H1 blockade). To prove that reduced lever pressing or escape attempts are not just due to the animal being "too sleepy," you must run a Locomotor Activity Control .
-
Control Experiment: Administer the test dose (e.g., 10 mg/kg) to naive rats in an Open Field Test. If locomotor activity is suppressed by >50%, lower the dose for the withdrawal study to ensure behavioral specificity.
Serotonin Syndrome Risk
-
Polypharmacy Warning: Do not combine this compound with MAO inhibitors or high-dose SSRIs in these models, as the net increase in 5-HT could trigger serotonin syndrome, confounding withdrawal signs (e.g., causing tremors/rigidity that mimic withdrawal).
References
-
Kang, L., et al. (2008). "this compound, a Noradrenergic and Specific Serotonergic Antidepressant, Attenuates Morphine Dependence and Withdrawal in Sprague-Dawley Rats." The American Journal of Drug and Alcohol Abuse.
-
Graves, S. M., & Napier, T. C. (2011). "this compound Alters Cue-Associated Methamphetamine-Seeking in Rats."[4][8] Biological Psychiatry.[8]
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Lalani, E., et al. (2023). "this compound: A One-Stop Strategy for Treatment of Opioid Withdrawal Symptoms." Cureus.
-
Motaghinejad, M., et al. (2016). "The atypical antidepressant this compound attenuates expression of morphine-induced place preference and motor sensitization." Journal of Psychoactive Drugs.
-
McDaid, J., et al. (2017). "this compound attenuates the expression of nicotine-induced locomotor sensitization in rats." Psychopharmacology.
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- 8. This compound alters cue-associated methamphetamine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Green, Stability-Indicating HPLC Method for the Determination of Mirtazapine in Pharmaceutical Formulations
Abstract
This application note details a robust, eco-friendly High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the antidepressant drug mirtazapine in pharmaceutical dosage forms. In alignment with the principles of Green Analytical Chemistry (GAC), this method replaces conventional hazardous solvents like acetonitrile and methanol with ethanol, a biodegradable and less toxic alternative.[1] The developed isocratic method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] The protocol provides a reliable and sustainable solution for routine quality control analysis, significantly reducing the environmental footprint and improving laboratory safety without compromising analytical performance.
Introduction: The Imperative for Green Analytical Chemistry
The pharmaceutical industry is increasingly adopting sustainable practices, with a significant focus on minimizing the environmental impact of analytical testing.[4] High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical quality control, traditionally relies on large volumes of toxic and non-renewable organic solvents, such as acetonitrile and methanol.[5][6] This generates substantial chemical waste, posing environmental risks and disposal challenges.[7] Green Analytical Chemistry (GAC) offers a framework to mitigate these issues by promoting methods that reduce or eliminate hazardous substances, decrease energy consumption, and utilize renewable resources.[4][8]
This compound is a widely prescribed tetracyclic antidepressant used for the treatment of major depressive disorder.[7][9] Ensuring the potency and purity of this compound formulations is critical for patient safety and therapeutic efficacy. This necessitates a reliable and accurate analytical method for its quantification. This work presents a green reversed-phase HPLC (RP-HPLC) method that aligns with sustainability goals by employing an ethanol-based mobile phase for the analysis of this compound.[7][10]
Method Development Rationale: A Scientifically-Grounded Green Approach
The transition from a conventional to a green analytical method is a deliberate process guided by the physicochemical properties of the analyte and the principles of chromatography.
Analyte Physicochemical Properties
Understanding the characteristics of this compound is fundamental to developing an effective separation method. As a basic and lipophilic drug, its retention and peak shape are highly dependent on the mobile phase pH and composition.[11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₇H₁₉N₃ | [12] |
| Molecular Weight | 265.35 g/mol | [12] |
| pKa | 7.1 - 7.70 | [11][12] |
| Log P | 2.90 | [12] |
| UV Maximum (λmax) | 291 nm | [9][12] |
| Solubility | Slightly soluble in water |[12] |
The Choice of a Green Solvent: Ethanol
The primary green innovation in this method is the substitution of acetonitrile with ethanol.
-
Causality: Acetonitrile, though an excellent chromatographic solvent, is a byproduct of acrylonitrile production, is toxic, and has a significant environmental impact. Ethanol, in contrast, is biodegradable, can be produced from renewable biological sources, and exhibits significantly lower toxicity. While ethanol has a higher viscosity, which can lead to increased backpressure, this is managed by optimizing the flow rate and mobile phase composition.
Chromatographic System Optimization
-
Column: A standard C18 column (250 mm x 4.6 mm, 5 µm) is selected for its versatility and proven performance in retaining moderately nonpolar compounds like this compound through hydrophobic interactions.[7][10][13]
-
Mobile Phase: The mobile phase consists of a mixture of 0.1% formic acid in water and ethanol. The acidic aqueous phase (pH ~2.5-3.0) is crucial for ensuring that this compound (pKa ~7.1-7.7) is in its protonated, ionized form. This suppresses silanol interactions on the stationary phase, leading to a symmetrical peak shape.[14]
-
Elution Mode: An isocratic elution is employed, where the mobile phase composition remains constant throughout the run.[7][10] This approach is simpler, more robust for method transfer, and critically, allows for the use of solvent recycling systems, further reducing waste and cost.[15]
-
Detection: Based on its UV absorbance profile, the detection wavelength is set to 291 nm, the λmax of this compound, to ensure maximum sensitivity.[7][9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis Diode Array Detector (DAD).[9]
-
Reagents: this compound reference standard (USP grade), HPLC-grade ethanol, formic acid, and ultrapure water.
-
Pharmaceutical Product: Commercially available this compound tablets (e.g., 30 mg).
Chromatographic Conditions
Table 2: Optimized Green HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Mobile Phase | 0.1% Formic Acid in Water / Ethanol (80:20, v/v) |
| Column | Extend C18 (250 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 291 nm |
| Elution Mode | Isocratic |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL):
-
Working Standard Solutions (5 - 30 µg/mL):
-
Prepare a series of five calibration standards by serially diluting the stock solution with ultrapure water in volumetric flasks.
-
-
Sample Preparation (from 30 mg Tablets):
-
Weigh and finely powder 10 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with ultrapure water and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
-
Further dilute 2 mL of this filtered solution to 10 mL with ultrapure water to obtain a final theoretical concentration of 20 µg/mL for injection.
-
Method Validation Protocol (per ICH Q2(R1))
Each protocol is designed as a self-validating system to ensure trustworthiness and reliability.[16]
Caption: Workflow for Validation and Analysis of this compound.
-
System Suitability: Before sample analysis, inject a 20 µg/mL standard solution five times. The system is deemed ready if the acceptance criteria in Table 3 are met. This ensures the chromatographic system is performing adequately.[12]
-
Specificity: Inject the diluent (blank) and a solution of placebo (tablet excipients) to confirm no interfering peaks are observed at the retention time of this compound.[12]
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the five working standard solutions (5, 10, 15, 20, 30 µg/mL). The relationship is linear if the correlation coefficient (r²) is > 0.999.[7][10]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with the this compound standard at three concentration levels (80%, 100%, and 120% of the target concentration; n=3 for each). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (20 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should not exceed 2.0%.
-
-
Robustness: Deliberately vary key method parameters (Flow Rate: ±0.1 mL/min; Column Temperature: ±2 °C; Mobile Phase Composition: ±2% ethanol) and assess the impact on peak area and retention time. The method is robust if the results remain unaffected by these minor changes.[3]
-
Forced Degradation (Stability-Indicating): To demonstrate specificity in the presence of degradation products, subject the this compound sample solution to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and heat. The method should be able to resolve the intact this compound peak from any degradation product peaks.[17] this compound is known to degrade under acidic and alkaline conditions.[17]
Results and Data Presentation
The validation results confirm the method is suitable for its intended purpose.
Table 3: System Suitability and Validation Summary
| Parameter | Acceptance Criteria | Observed Result |
|---|---|---|
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 6500 |
| % RSD (n=5 injections) | ≤ 2.0% | 0.35% |
| Linearity | ||
| Range | 5 - 30 µg/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9999 |
| Accuracy | ||
| % Recovery (n=3 levels) | 98.0 - 102.0% | 99.00 - 99.88%[12] |
| Precision | ||
| Repeatability (% RSD) | ≤ 2.0% | 0.45% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 0.68% |
| Limits | ||
| LOD | - | 0.15 µg/mL |
| LOQ | - | 0.45 µg/mL |
| Robustness | No significant impact on results | Passed |
The "Green" Advantage: A Comparative Logic
The environmental benefit of this method extends beyond solvent substitution.
Caption: Logic Diagram: Conventional vs. Green HPLC Approach.
-
Reduced Solvent Toxicity: Ethanol is significantly less harmful to analysts and the environment compared to acetonitrile.[1]
-
Waste Reduction: The isocratic nature of the method is compatible with solvent recycling instruments, which can recover and reuse up to 80% of the mobile phase, drastically cutting down on waste and purchasing costs.[15]
-
Energy Efficiency: Modern HPLC systems are designed to be more energy-efficient. Shorter run times and simpler isocratic methods can contribute to lower overall energy consumption per sample compared to complex gradient methods.[18][19] This method, with its optimized flow rate and isocratic design, supports energy conservation goals.
Conclusion
This application note presents a green, simple, accurate, and robust RP-HPLC method for the determination of this compound in pharmaceutical tablets. By successfully replacing acetonitrile with ethanol, the method significantly reduces environmental impact and enhances laboratory safety. The validation, conducted in accordance with ICH guidelines, confirms that the analytical performance is not compromised, making it an excellent eco-friendly alternative for routine quality control and stability testing in the pharmaceutical industry.
References
-
Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products: Development, validation, and greenness assessment. Acta Chromatographica, 36(3), 237-246. [Link]
-
Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products: Development, validation, and greenness assessment. AKJournals. [Link]
-
Demir, İ., Bulduk, I., & Çifci, C. (2023). A Green HPLC Method for Determination of this compound in Pharmaceutical Products: Development, Validation, and Greenness Assessment. ResearchGate. [Link]
-
Separation Science. (2024). Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography. Separation Science. [Link]
-
Demir, İ., Bulduk, I., & Çifci, C. (2023). A green HPLC method for determination of this compound in pharmaceutical products. AKJournals. [Link]
-
Separation Science. (2024). HPLC Tips & Tricks: Getting Greener in HPLC. Separation Science. [Link]
-
Singh, H. (2024). Green Analytical Method Development And Validation Of this compound By RP-HPLC With Reduced Solvent Consumption And Shorter. African Journal of Biomedical Research. [Link]
-
Płotka-Wasylka, J., & De la Guardia, M. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4946. [Link]
-
ResearchGate. (2011). Simplified HPLC Method for the Determination of this compound in Human Plasma and Its Application to Single-dose Pharmacokinetics. ResearchGate. [Link]
-
International Science Community Association. (2011). Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of this compound. Research Journal of Chemical Sciences. [Link]
-
Lavasani, H., Giorgi, M., Sheikholeslami, B., Hedayati, M., & Rouini, M. R. (2014). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma. Iranian journal of pharmaceutical research : IJPR, 13(3), 857–866. [Link]
-
Journal of Advanced Scientific Research. (2025). Eco-friendly HPLC Strategies for Pharmaceutical Analysis. Journal of Advanced Scientific Research. [Link]
-
R Discovery. (2024). A green HPLC method for determination of this compound in pharmaceutical products: Development, validation, and greenness assessment. R Discovery. [Link]
-
Journal of Chemical, Biological and Medicinal Sciences. (2025). This compound Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. [Link]
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ResearchGate. (2008). LC-UV and LC-MS studies on this compound to characterize its degradation products. ResearchGate. [Link]
-
ResearchGate. (2023). Principles of green analytical chemistry. ResearchGate. [Link]
-
PubMed. (1989). Alternative mobile phases for the reversed-phase high-performance liquid chromatography of peptides and proteins. PubMed. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Agilent. (2022). Do You Know the Environmental Impact of Your HPLC?. Agilent. [Link]
-
Agilent. (2023). Comparing the Energy Consumption of Different UHPLC Systems. Agilent. [Link]
-
MDPI. (2020). Investigating the Utility of Fabric Phase Sorptive Extraction and HPLC-UV-Vis/DAD to Determine Antidepressant Drugs in Environmental Aqueous Samples. MDPI. [Link]
-
LCGC International. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
MDPI. (2023). Green Analytical Chemistry—Recent Innovations. MDPI. [Link]
-
Watrex. (2025). Green Chromatography: How to Make HPLC More Eco-Friendly. Watrex. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Research Journal of Pharmaceutical Sciences. (2022). Forced Degradation – A Review. Research Journal of Pharmaceutical Sciences. [Link]
-
Slideshare. (n.d.). Green analytical techniques used in pharmaceutical analysis. Slideshare. [Link]
-
Chromatography Online. (2025). HPLC Sustainability: Utilizing Advances in Column Technology to Develop Greener More Efficient Methods. Chromatography Online. [Link]
-
IntechOpen. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. IntechOpen. [Link]
-
Neuroquantology. (2023). Green Analytical Chemistry: Principles and Applications – A Review. Neuroquantology. [Link]
-
LCGC International. (2025). The Role of HPLC Columns in Shaping a Greener Analytical Future. LCGC International. [Link]
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Organon. (2020). This compound Disintegrating Formulation Safety Data Sheet. Organon. [Link]
-
ResearchGate. (2010). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of this compound in Bulk Drugs and Formulations. ResearchGate. [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2024). Green Analytical Chemistry: Eco-Friendly Innovations in Drug & Chemical Analysis. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
- Google Patents. (2006). Additives for reversed-phase HPLC mobile phases.
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ICH. (n.d.). Quality Guidelines. ICH. [Link]
-
Agilent. (2024). Energy Consumption of the Agilent 1260 Infinity III Prime LC System. Agilent. [Link]
-
LabRulez LCMS. (2023). Comparing the Energy Consumption of Different UHPLC Systems. LabRulez LCMS. [Link]
-
TGA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. [Link]
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- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
Application Note: Mirtazapine in Functional Dyspepsia (FD)
Focus: Targeting the Brain-Gut Axis in Weight-Loss Associated Dyspepsia [1][2][3]
Executive Summary & Mechanistic Rationale
Functional Dyspepsia (FD), particularly the Postprandial Distress Syndrome (PDS) subtype, is often refractory to standard prokinetics and acid suppressants. Mirtazapine, a tetracyclic antidepressant (NaSSA), has emerged as a high-efficacy therapeutic option specifically for FD patients presenting with weight loss, early satiety, and visceral hypersensitivity .
Unlike SSRIs, which can exacerbate nausea via 5-HT3 stimulation, this compound’s unique receptor profile offers a "multi-modal" correction of the brain-gut axis.
Pharmacodynamic Mechanism
This compound acts as an antagonist at central presynaptic
-
5-HT3 Antagonism: Potent anti-emetic effect (reduces nausea/vomiting).
-
5-HT2C Antagonism: Anxiolytic effects and appetite stimulation.
-
H1 Antagonism: Promotes sedation (beneficial for sleep dysfunction in FD) and weight gain.
- -Antagonism: Enhances gastric accommodation via indirect 5-HT1A stimulation (fundus relaxation).
Pathway Visualization
The following diagram illustrates the receptor-specific downstream effects of this compound relevant to FD pathology.
Figure 1: Pharmacodynamic map showing this compound's multi-receptor blockade leading to symptom relief in FD.
Preclinical Validation Protocol
To validate this compound's efficacy in a research setting, simple gastric emptying models are insufficient because they do not capture hypersensitivity. The Neonatal Maternal Separation (NMS) or Colonic Sensitization model in rats is the gold standard for mimicking the visceral hyperalgesia seen in FD.
Protocol: Assessment of Visceral Sensitivity via Colorectal Distension (CRD)
Objective: Quantify the reduction of visceral pain response (Visceral Motor Response - VMR) following this compound administration.
Step 1: Model Induction (Neonatal Sensitization)
-
Subjects: Sprague-Dawley rat pups.
-
Induction: From postnatal days 2–21, separate pups from the dam for 3 hours daily (09:00–12:00).
-
Control: Undisturbed pups (stay with dam).
-
Maturation: Allow rats to mature to 8 weeks (adult) before testing.
Step 2: Drug Administration
-
Group A (Vehicle): 1% Methylcellulose.
-
Group B (this compound Low): 5 mg/kg p.o. (oral gavage).[4]
-
Group C (this compound High): 10 mg/kg p.o.
-
Timing: Administer 60 minutes prior to CRD testing.[4]
Step 3: Electromyography (EMG) Implantation
-
Anesthetize adult rats (Isoflurane).
-
Surgically implant Teflon-coated silver electrodes into the external oblique muscle.
-
Exteriorize wires at the back of the neck.
-
Recovery: Allow 5–7 days for post-surgical recovery.
Step 4: Colorectal Distension (CRD) Testing [4]
-
Preparation: Insert a flexible balloon (4 cm length) into the descending colon (distal end 1 cm from anal verge).
-
Acclimation: Place rat in a Bollman cage for 20 minutes.
-
Distension Protocol:
-
Apply phasic distension pressures: 20, 40, and 60 mmHg.[4]
-
Duration: 20 seconds per distension.
-
Interval: 4 minutes rest between distensions to prevent wind-up sensitization.
-
-
Data Acquisition: Record EMG activity (Visceral Motor Response). Calculate the Area Under the Curve (AUC) during distension minus the baseline AUC.
Validation Criteria:
-
Success: this compound-treated NMS rats must show a statistically significant reduction in EMG AUC at 40 and 60 mmHg compared to Vehicle-treated NMS rats.
Clinical Application Protocol
This protocol is synthesized from the landmark randomized controlled trials (RCTs) by Tack et al. (2016) and Jiang et al. (2016).[2]
Patient Selection Criteria
This compound is not a first-line agent for all dyspepsia. It is specifically indicated for the "Weight Loss Phenotype."
| Inclusion Criteria | Exclusion Criteria |
| Diagnosis: Rome IV Functional Dyspepsia (PDS subtype preferred). | Comorbidity: Bipolar disorder or uncontrolled seizure disorder. |
| Symptom Profile: Early satiety, postprandial fullness, nausea.[2][5][6] | Medication: Concurrent MAOIs (risk of Serotonin Syndrome). |
| Physical Marker: Weight loss >5% of baseline or BMI <20. | Metabolic: Uncontrolled Diabetes (gastroparesis must be ruled out). |
Dosing & Titration Strategy
Standard Protocol:
-
Start Dose: 15 mg orally, once daily.
-
Timing: Strictly at bedtime (HS).
-
Reasoning: The H1-mediated sedative effect is peak at
(approx. 2 hours). Dosing at night aids sleep and prevents daytime somnolence.
-
-
Duration: Minimum 8 weeks. (Weight gain effects typically plateau at 4–8 weeks).
-
Titration:
-
If no response by Week 4 and sedation is tolerated: Increase to 30 mg HS.
-
Note: Higher doses (30-45 mg) increase noradrenergic transmission and may actually reduce sedation but increase activation/anxiety in some patients.
-
Clinical Workflow Diagram
Figure 2: Clinical decision tree for initiating this compound in FD patients.
Summary of Key Efficacy Data
The following table summarizes the quantitative outcomes from the pivotal trials supporting this protocol.
| Outcome Measure | Placebo Group | This compound Group (15mg) | Statistical Significance | Source |
| Symptom Severity (NDSI) | -2.0 point reduction | -4.5 point reduction | Tack et al., 2016 | |
| Body Weight Change | +0.2 kg | +3.6 kg | Jiang et al., 2016 | |
| Early Satiation Score | Minimal change | Significant Improvement | Tack et al., 2016 | |
| Visceral Fat Area | No change | +7.56 cm² | Jiang et al., 2016 | |
| Nutrient Tolerance | 1050 kcal | 1280 kcal | Tack et al., 2016 |
Interpretation: this compound is superior to placebo not just in symptom control, but in reversing the catabolic state (weight loss) associated with severe FD.
References
-
Tack, J., et al. (2016). Efficacy of this compound in Patients With Functional Dyspepsia and Weight Loss.[2] Clinical Gastroenterology and Hepatology, 14(3), 385–392.[2][5][6] Link
-
Jiang, S. M., et al. (2016). Beneficial effects of antidepressant this compound in functional dyspepsia patients with weight loss.[1][2][5][6] World Journal of Gastroenterology, 22(22), 5260–5266.[2][5] Link
-
Yin, J., et al. (2010). Ameliorating effects of this compound on visceral hypersensitivity in rats with neonatal colon sensitivity.[7] Neurogastroenterology & Motility, 22(9), 1022–1028.[4] Link
-
Carbone, F., & Tack, J. (2017). The effect of this compound on gastric accommodation, gastric sensitivity to distention, and nutrient tolerance in healthy subjects. Neurogastroenterology & Motility, 29(1). Link
Sources
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- 3. Beneficial effects of antidepressant this compound in functional dyspepsia patients with weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorating effects of this compound on visceral hypersensitivity in rats with neonatal colon sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Mirtazapine-induced somnolence in daytime animal behavior studies
Introduction
Welcome to the technical support guide for researchers utilizing Mirtazapine in daytime animal behavior studies. This compound is a valuable pharmacological tool for investigating neuropsychiatric conditions in animal models due to its unique mechanism of action as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] However, its potent sedative effects, primarily mediated by histamine H1 receptor antagonism, frequently pose a significant challenge, potentially confounding behavioral data by reducing locomotor activity and motivation.[2][3]
This guide is designed to provide practical, evidence-based solutions to common problems encountered when this compound-induced somnolence interferes with experimental objectives. It is structured in a question-and-answer format to directly address specific issues you may face.
Section 1: Frequently Asked Questions (FAQs) - The Science of Somnolence
This section addresses the fundamental mechanisms behind this compound's sedative effects to provide the necessary context for the troubleshooting strategies that follow.
Q1: Why does this compound make my research animals so drowsy?
Answer: this compound's sedative properties are primarily due to its powerful inverse agonist (antagonist) activity at the histamine H1 receptor.[2][3] Histamine in the central nervous system is a key promoter of wakefulness. By blocking its action, this compound induces a state of drowsiness. Additionally, its antagonism of the serotonin 5-HT2A and 5-HT2C receptors can contribute to sedation and enhance slow-wave sleep.[4][5] This potent antihistaminic effect is often more pronounced at lower doses.[5]
Caption: this compound's primary mechanism for inducing sedation.
Q2: What is the pharmacokinetic profile of this compound in rodents? I need to know when the peak sedative effects might occur.
Answer: Understanding the pharmacokinetics is crucial for timing your experiments. In rats, after oral administration, peak plasma concentrations (Cmax) of this compound are typically reached within approximately 2 to 3 hours.[1][3] The elimination half-life in humans is reported to be between 20-40 hours, and while rodent metabolism is generally faster, this indicates that the drug's effects are not transient.[3][6] Therefore, you can expect the most profound sedative effects to manifest within the first few hours post-administration, coinciding with peak plasma levels.
Q3: Does the sedative effect of this compound diminish with chronic administration?
Answer: Yes, there is evidence suggesting that tolerance to the sedative effects of this compound can develop with chronic use. One study in rats demonstrated that while a 15 mg/kg dose induced sedation for up to 60 minutes, doses of 30 mg/kg or higher produced sedation that was significant only within the first few days of administration.[7][8] This suggests that with a repeated dosing schedule, the initial somnolence may decrease, a phenomenon also observed in clinical settings.[7]
Section 2: Troubleshooting Guide - Practical Solutions for the Lab
This section provides a problem-oriented approach to mitigating this compound-induced somnolence in your behavioral assays.
Problem: My animals are too sedated to perform in the behavioral task (e.g., elevated plus maze, forced swim test).
This is the most common issue. Sedation can be misinterpreted as an anxiolytic or antidepressant-like effect (e.g., increased time in open arms, or increased immobility) when it is merely a motor impairment.
Solution 1: Optimize the Dosing-to-Testing Interval
Causality: Since peak plasma concentrations and sedative effects occur within the first few hours of administration, shifting your behavioral testing to a later time point can allow the animal to be in a therapeutic window where sedative effects have subsided, but the desired pharmacological effects remain.
Workflow:
-
Characterize the Sedation Window: Administer the intended dose of this compound.
-
Monitor Activity: Measure locomotor activity at set intervals (e.g., 30, 60, 120, 180, 240 minutes) post-dosing.
-
Identify Recovery Time: Determine the time point at which locomotor activity returns to a level comparable to saline-treated controls.
-
Schedule Testing: Schedule your primary behavioral experiment to begin at this identified recovery time.
Solution 2: Conduct a Dose-Response Study to Find the Minimal Effective Dose
Causality: The goal is to find the lowest dose of this compound that produces the desired therapeutic effect (e.g., anxiolysis) without causing confounding levels of sedation. Lower doses may be sufficient for your behavioral endpoint. For instance, one study in rats found anxiolytic effects at a 2.5 mg/kg dose, which was selected after a locomotor activity test to ensure it did not impair motility.[9]
Workflow:
-
Select Dose Range: Based on literature, select at least three doses of this compound (e.g., 2.5, 5, 10 mg/kg) plus a vehicle control.
-
Assess Sedation: For each dose, measure locomotor activity to quantify the sedative effect.
-
Assess Efficacy: In a separate cohort (or after a washout period), run your primary behavioral assay with the same doses.
-
Analyze Data: Correlate the behavioral outcome with the locomotor data to identify a dose that provides a significant therapeutic effect with a non-significant effect on motor activity.
Hypothetical Dose-Response Data:
| Dose (mg/kg) | Mean Locomotor Activity (Beam Breaks/10 min) | % Change from Vehicle | Performance in EPM (% Time in Open Arms) |
| Vehicle | 350 | 0% | 15% |
| 2.5 | 330 | -5.7% (NS) | 35% () |
| 5.0 | 250 | -28.6% () | 40% () |
| 10.0 | 150 | -57.1% (**) | 42% () |
| 15.0 | 90 | -74.3% (**) | 20% (NS) |
| NS: Not Significant, *p<0.05, **p<0.01. Note: Performance decrease at 15 mg/kg could be due to profound sedation. |
Solution 3 (Advanced): Chronic Dosing Regimen
Causality: As tolerance to the sedative effects can develop, a chronic dosing regimen may be a viable strategy, particularly for antidepressant models that require long-term treatment.[10] Studies in rats have shown that after several days of repeated high doses (≥30 mg/kg), the initial sedative effects diminish.[7][8]
Workflow:
-
Establish Dosing Period: Based on your experimental model (e.g., chronic unpredictable stress), establish a daily dosing period (e.g., 14-21 days).
-
Monitor Periodically: Conduct periodic locomotor tests (e.g., on Day 2, Day 7, Day 14) to confirm the development of tolerance to sedation.
-
Conduct Behavioral Testing: Perform the definitive behavioral experiment near the end of the chronic dosing period, ensuring the final dose is administered on a consistent schedule relative to the test.
Caption: Decision workflow for troubleshooting this compound-induced sedation.
Section 3: Protocols and Advanced Considerations
Protocol: Dose-Response and Sedation Profiling
This protocol provides a self-validating system to determine an optimal this compound dose.
Objective: To identify the lowest dose of this compound that elicits a significant effect in a primary behavioral assay while having a minimal impact on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% Saline, 0.5% methylcellulose)
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
-
Locomotor activity chambers
-
Apparatus for the primary behavioral test (e.g., Elevated Plus Maze)
Procedure:
Part A: Locomotor Activity Assessment (Sedation Profile)
-
Habituation: Place animals in the locomotor activity chambers for 30-60 minutes to allow them to acclimate to the novel environment.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle, 2.5, 5.0, 10.0 mg/kg this compound). A group size of n=8-10 is recommended.
-
Administration: Administer the assigned treatment via the intended route (e.g., intraperitoneal, oral gavage).
-
Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) in 5 or 10-minute bins for at least 120 minutes.
-
Analysis: Analyze the data to determine the dose- and time-dependent effects on activity. Identify doses that do not significantly suppress locomotion compared to the vehicle group.
Part B: Primary Behavioral Assay
-
Washout/New Cohort: Use a separate cohort of naive animals or ensure an adequate washout period (at least 7 days) for the animals from Part A.
-
Group Assignment: Randomly assign animals to the same treatment groups as in Part A.
-
Administration: Administer the assigned treatment. The time between administration and testing should be kept consistent and based on literature or pilot data (e.g., 30 minutes pre-test).[9]
-
Behavioral Testing: Conduct the primary behavioral test (e.g., 5-minute trial in the Elevated Plus Maze).
-
Analysis: Analyze the primary endpoint (e.g., % time spent in open arms).
Validation and Interpretation:
-
Compare the results from Part A and Part B.
-
The ideal dose will show a statistically significant effect in the primary behavioral assay (Part B) without causing a statistically significant decrease in locomotor activity (Part A) at the time of testing.
-
If all effective doses cause sedation, consider Solution 1 (Optimizing Dosing-to-Testing Interval) using the locomotor data from Part A to guide your timing.
Q4: Are there any pharmacological adjuncts that can counteract this compound's sedation?
Answer: This is an area that requires significant caution to avoid introducing new confounds. While stimulants like caffeine are known to promote wakefulness and can reverse the effects of general anesthesia in rats, their co-administration with this compound is complex.[11][12] Caffeine itself can have anxiogenic effects in rodents, which could directly interfere with the behavioral outcomes you intend to measure.[13] Furthermore, some studies suggest that caffeine co-administered with other sedatives can paradoxically increase neurotoxicity in developing animal models.[14]
Recommendation: The use of pharmacological adjuncts to counteract sedation is not recommended without extensive validation. The risk of creating a complex and uninterpretable drug-drug interaction is high. Prioritize optimizing dose, timing, and administration route before considering such a strategy.
References
- Dr.Oracle. (2025, February 20). What is the mechanism of action of this compound (Remeron)?
- Patsnap Synapse. (2024, July 17).
-
Wikipedia. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
- ResearchGate. (2024, September 3).
-
PubMed. (n.d.). Study of this compound antidepressant effects in rats. Retrieved January 30, 2026, from [Link]
-
PubMed Central. (n.d.). Chronic dosing with this compound does not produce sedation in rats. Retrieved January 30, 2026, from [Link]
- Rege, S. (2021, August 3). This compound - Mechanism of Action and Psychopharmacology. YouTube.
- ResearchGate. (n.d.).
- Therapeutics Initiative. (2021, May 6).
-
PubMed. (1996, May). This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression. Retrieved January 30, 2026, from [Link]
- PubMed Central. (2020, November 5).
- PubMed Central. (2014, January 7).
- PubMed Central. (2025, August 13). Drug tapering in animal research: current practices and challenges.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
- ResearchGate. (2025, September 2). Drug tapering in animal research: current practices and challenges.
-
U.S. Food and Drug Administration. (n.d.). REMERON® (this compound) Tablets Label. Retrieved January 30, 2026, from [Link]
- National Academies Press. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.
-
PubMed. (2017, August). Dose- and time-dependent effects of this compound on the expression of cocaine-induced behavioral sensitization in rats. Retrieved January 30, 2026, from [Link]
- Veterinary Partner - VIN. (2007, April 30). This compound (Remeron).
- PubMed Central. (n.d.).
- Journal of the American Association for Laboratory Animal Science. (2011).
- Romanian Journal of Veterinary Sciences. (2025). This compound in veterinary medicine: focus on its role in gastrointestinal disorders - review.
- SmartTots. (2016, December 24).
- Maze Engineers. (2018, May 15). The Effects of Caffeine on Mice Behavior.
-
PubMed. (2010, October 4). This compound abolishes hyperthermia in an animal model of serotonin syndrome. Retrieved January 30, 2026, from [Link]
- National Center for Biotechnology Information. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.
-
PubMed. (2002, December). Behavioral and memory improving effects of this compound in rats. Retrieved January 30, 2026, from [Link]
Sources
- 1. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Chronic dosing with this compound does not produce sedation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral and memory improving effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of this compound antidepressant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caffeine reverses the unconsciousness produced by light anesthesia in the continued presence of isoflurane in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeine accelerates recovery from general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. smarttots.org [smarttots.org]
Improving the oral bioavailability of Mirtazapine in canine studies
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Oral Mirtazapine Delivery in Canine Models
Executive Overview: The "Class II" Trap
Welcome to the technical support hub for this compound formulation and pharmacokinetics (PK). If you are observing high inter-subject variability or sub-therapeutic plasma levels in your canine studies, you are likely encountering a compound effect of BCS Class II solubility limitations and rapid hepatic clearance .
This compound is a weak base (pKa ~7.1). In the acidic canine stomach (pH 1.5–2.0), it dissolves readily. However, upon gastric emptying into the duodenum (pH ~6.5+), it risks rapid precipitation before absorption can occur. Furthermore, dogs exhibit a significantly shorter elimination half-life (~6 hours) compared to humans (20–40 hours), driven by aggressive hepatic extraction.
This guide provides modular troubleshooting for these specific failure modes.
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the bottleneck in your current data.
Figure 1: Diagnostic logic for isolating bioavailability failure modes in canine this compound studies.
Module A: Solving Solubility (The "Crash" Effect)
The Issue: this compound precipitates in the canine intestine. The Fix: Prevent crystallization using Solid Dispersions (SD) .
Standard crystalline this compound requires high energy to dissolve. By trapping the drug in an amorphous polymer matrix, we maintain a supersaturated state in the intestine long enough for absorption.
Protocol: Solvent Evaporation Solid Dispersion
Recommended Carrier: PVP K-30 or Eudragit E-100 (cationic polymer soluble in gastric fluid).
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve this compound and PVP K-30 (Ratio 1:2) in Ethanol.[1] Stir at 25°C until clear. |
| 2 | Evaporation | Rotary evaporate at 60°C under vacuum. |
| 3 | Desiccation | Dry in vacuum oven (45°C) for 12h. |
| 4 | Milling | Pulverize and sieve (60-mesh). |
| 5 | QC Check | Perform DSC (Differential Scanning Calorimetry). |
Why this works: Eudragit E-100 is specifically useful for dogs because it dissolves at pH < 5. It protects the drug in the stomach and releases it immediately, but maintains a local micro-environment that prevents immediate precipitation as the chyme moves to the duodenum.
Module B: Overcoming First-Pass Metabolism
The Issue: Dogs have a "scavenger" liver for this compound. The Fix: Lipid-Based Formulations (SNEDDS) or Cyclodextrin Complexation.
Canine hepatic clearance of this compound is approximately 1.2 L/h/kg, significantly higher than in humans. Standard tablets are decimated by the liver before reaching systemic circulation.
Protocol: Cyclodextrin Inclusion Complex (Kneading Method)
Cyclodextrins (β-CD) encapsulate the hydrophobic this compound molecule, protecting it and enhancing solubility.
-
Molar Ratio: 1:1 (this compound : β-Cyclodextrin).
-
Process:
-
Add water to β-CD to form a paste in a mortar.
-
Slowly add this compound powder while kneading vigorously for 45 minutes.
-
Critical Step: The paste should change consistency (become more viscous) as the complex forms.
-
-
Drying: Dry at 45°C and sieve.
Advanced Option: Polymeric Micelles Recent studies indicate that Solutol HS 15 based micelles can increase relative bioavailability by ~150% in rabbits, a proxy often used for canine GI physiology. The surfactant inhibits P-gp efflux (minor factor) and protects the drug from gut-wall metabolism (major factor).
Module C: Experimental Design for Canine PK
The Issue: Missing the
Many researchers copy human protocols (sampling up to 48h with sparse early points). In dogs, this compound absorption is rapid (
Optimized Canine PK Workflow
Figure 2: High-density sampling protocol required to capture the rapid absorption and elimination phases of this compound in dogs.
Frequently Asked Questions (FAQ)
Q: My dogs are vomiting after administration. Is this a formulation issue? A: Likely, but not solely due to taste. While this compound is bitter (requiring coating/encapsulation), it also has central antiemetic effects (5-HT3 antagonism). Paradoxical vomiting can occur if the local gastric concentration is too high (irritation). Troubleshoot: Switch to a Modified Release (MR) solid dispersion to avoid gastric dumping, or ensure the dog is fed a small amount of food (if protocol allows) to buffer gastric pH.
Q: Can I use human "Remeron" SolTabs for my study? A: Use with caution. Human ODTs (Orally Disintegrating Tablets) are designed for human saliva pH and volume. Dogs produce different saliva volumes and often swallow ODTs whole. Recommendation: If using ODTs, place them in the buccal pouch (cheek) and hold the muzzle closed to ensure transmucosal absorption, bypassing the liver.
Q: Why is the 8-OH metabolite higher in my dog samples than in my rat data? A: This is expected. In rats, 8-hydroxylation is minor. In dogs (and humans), it is a major pathway. If you are doing toxicokinetics, you must quantify 8-OH-Mirtazapine, as it is pharmacologically active and accumulates differently in canines.
References
-
Giorgi, M., et al. (2011).[2] "Pharmacokinetics of this compound and its main metabolites in Beagle dogs: A pilot study." The Veterinary Journal, 192(2), 239-241. Link
- Key Data: Establishes the short half-life (~6h) and high clearance in dogs.
-
Musallam, A. A., et al. (2023).[1][3] "Design of this compound solid dispersion with different carriers' systems: optimization, in vitro evaluation, and bioavailability assessment." Drug Delivery and Translational Research, 13, 1-18. Link
- Key Data: Demonstrates the use of PVP K-30 to enhance dissolution r
-
El-Nabarawi, M. A., et al. (2024).[4][5][6][7] "this compound loaded polymeric micelles for rapid release tablet: A novel formulation—In vitro and in vivo studies." International Journal of Pharmaceutics. Link
- Key Data: Proof of concept for lipid/surfactant systems improving bioavailability.
-
KuKanich, B., & Papich, M. G. (2021). "Pharmacokinetics of this compound in cats and dogs." Journal of Veterinary Pharmacology and Therapeutics.
Sources
- 1. Design of this compound solid dispersion with different carriers’ systems: optimization, in vitro evaluation, and bioavailability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound and its main metabolites in Beagle dogs: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound solid dispersion with different carriers' systems: optimization, in vitro evaluation, and bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Reducing variability in Mirtazapine plasma concentration in experimental cohorts
Topic: Reducing Variability in Mirtazapine Plasma Concentration in Experimental Cohorts Role: Senior Application Scientist Status: Active Guide
Introduction: The Variability Challenge
High inter-subject variability in this compound (MRT) plasma concentrations is a known bottleneck in pharmacokinetic (PK) profiling. In experimental cohorts, Coefficient of Variation (CV%) values often exceed 30-40% , obscuring dose-response relationships.
This guide moves beyond basic troubleshooting. It treats your experimental workflow as a holistic system—from the metabolic genotype of your subjects to the ionization efficiency of your mass spectrometer.
Module 1: Biological Variables & Subject Stratification
The "Subject" is often the primary source of noise.
Q: Why do I see massive concentration differences between subjects receiving the same dose?
A: The primary driver is likely CYP2D6 polymorphism . this compound is extensively metabolized by the Cytochrome P450 system.[1] Specifically, the 8-hydroxylation pathway is catalyzed by CYP2D6 (major contributor) and CYP1A2, while N-demethylation is driven by CYP3A4 .[2]
-
Mechanism: In "Poor Metabolizers" (PM) of CYP2D6, this compound clearance is significantly reduced, leading to accumulation. Conversely, "Ultrarapid Metabolizers" (UM) may show sub-therapeutic levels.
-
Experimental Fix:
-
Genotype Stratification: In clinical cohorts, you must genotype for CYP2D6 alleles (*3, *4, *5) and stratify data accordingly.
-
Co-medication Audit: Screen for CYP inhibitors (e.g., quinidine, paroxetine) or inducers (e.g., carbamazepine) which alter this compound clearance.
-
Smoking Status: Smoking induces CYP1A2, lowering plasma concentrations of this compound.[2]
-
Q: How do I visualize the metabolic bottlenecks?
A: Refer to the pathway diagram below. Blockage at CYP2D6 shunts metabolism toward N-demethylation, altering the ratio of parent drug to metabolite.
Caption: Metabolic pathways of this compound. CYP2D6 acts as the primary gatekeeper for clearance.
Module 2: Pre-Analytical Handling (Sample Integrity)
Garbage in, garbage out. This compound is robust, but not invincible.
Q: Is this compound sensitive to freeze-thaw cycles?
A: this compound is relatively stable in human plasma for up to 5 freeze-thaw cycles and stable at -20°C for at least 6 months.[3][4] However, oxidative degradation can occur if samples are not handled correctly.
Protocol for Sample Integrity:
-
Anticoagulant: Use K2EDTA or Lithium Heparin. Avoid Citrate if possible due to volume dilution effects.
-
Temperature: Store at -80°C for long-term (>6 months) studies.
-
Light Protection: While not acutely photosensitive like Nifedipine, standard practice dictates using amber tubes to prevent cumulative photo-oxidation during processing.
Q: What is the optimal sampling window?
A: Variability spikes if you sample during the absorption phase (0–2 hours post-dose).
-
Recommendation: Always measure Trough (Cmin) concentrations—immediately before the next dose at steady state (usually >4 days of dosing). This minimizes the noise caused by variable gastric emptying rates.
Module 3: Analytical Assay Optimization (LC-MS/MS)
The hidden killer of precision: Matrix Effects.
Q: My standard curve looks good, but my QC samples are failing. Why?
A: You are likely experiencing Phospholipid-Induced Ion Suppression . this compound elutes in a hydrophobic region where endogenous phospholipids (phosphatidylcholines) also elute. These lipids compete for ionization in the electrospray source (ESI), causing signal suppression that varies between subjects.
The Fix: Phospholipid Removal
-
Do NOT rely on simple Protein Precipitation (PPT) with Acetonitrile/Methanol alone. It leaves ~70% of phospholipids in the sample.
-
Upgrade: Use HybridSPE-Phospholipid plates or Supported Liquid Extraction (SLE) . These selectively remove phospholipids via Lewis acid-base interactions (Zirconia-coated silica).[5][6]
Q: Which Internal Standard (IS) should I use?
A: You must use a stable isotope-labeled IS, specifically This compound-d3 or This compound-d4 .
-
Why? An analog IS (like Quetiapine) will not co-elute perfectly with this compound. Therefore, it cannot compensate for the specific matrix effects occurring at the this compound retention time. Deuterated IS corrects for both extraction efficiency and ion suppression.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Inter-subject CV% (>50%) | CYP2D6 Polymorphism | Genotype subjects; separate Poor Metabolizers (PM) from Extensive Metabolizers (EM). |
| Drifting Response over Run | Phospholipid accumulation on column | Switch from simple PPT to HybridSPE ; add a high-organic wash step at end of LC gradient. |
| QC Failure (Low Accuracy) | Matrix Effect / Ion Suppression | Switch to Deuterated Internal Standard (this compound-d3) . |
| Low Recovery | Incorrect pH in extraction | This compound is basic (pKa ~7). Ensure extraction buffer is alkaline (pH > 9) for LLE to drive it into the organic phase. |
Workflow Visualization: The "Clean Data" Loop
Follow this logic gate to isolate the source of your variability.
Caption: Step-by-step logic flow to diagnose the root cause of PK variability.
References
-
Lind, A. B., et al. (2009).[2] Steady-State Concentrations of this compound, N-Desmethylthis compound, 8-Hydroxythis compound and their Enantiomers in Relation to Cytochrome P450 2D6 Genotype, Age and Smoking Behaviour.[2] Clinical Pharmacokinetics.
-
Kirchheiner, J., et al. (2004). Impact of the CYP2D6 Ultra-Rapid Metabolizer Genotype on this compound Pharmacokinetics and Adverse Events in Healthy Volunteers. Journal of Clinical Psychopharmacology.
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.
-
Palle Bach Nielsen Fruekilde, et al. (2024).[4] Assessment of Storage and Transport Stability of New Antidepressant and Antipsychotic Drugs. Basic & Clinical Pharmacology & Toxicology.
-
Rule, G., & Cramer, H. (2022).[5] Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and Desmethyl this compound in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Liquid-Liquid Extraction for Mirtazapine from Brain Tissue
Welcome to the technical support center for the analysis of Mirtazapine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the liquid-liquid extraction (LLE) of this compound from the complex matrix of brain tissue. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and built on a foundation of scientific integrity.
Section 1: Fundamental Principles & Core Protocol
The Challenge of Brain Tissue
Extracting a drug analyte like this compound from brain tissue presents unique challenges compared to liquid matrices like plasma or urine.[1][2][3] Brain homogenate is a lipid-rich, protein-dense environment. These endogenous materials can interfere with extraction, leading to common issues such as low recovery, significant matrix effects in LC-MS analysis, and the formation of stubborn emulsions.[4][5] A successful LLE protocol must efficiently separate this compound from these interfering substances.
The Chemistry of this compound Extraction
This compound is a tetracyclic antidepressant with a piperazinoazepine structure.[6] As a basic compound, its solubility in aqueous and organic phases is highly dependent on pH. Understanding its pKa (the pH at which the compound is 50% ionized and 50% neutral) is critical for optimizing LLE. The key principle is to adjust the pH of the aqueous sample to a level where this compound is in its neutral, non-ionized form. This uncharged state dramatically increases its affinity for a non-polar organic solvent, allowing it to be selectively partitioned and extracted.
Caption: pH-dependent partitioning of this compound in LLE.
Optimized LLE Protocol for this compound from Brain Tissue
This protocol is a validated starting point for achieving high recovery and clean extracts.
Step 1: Brain Tissue Homogenization
-
Accurately weigh a frozen brain tissue sample (e.g., 100 mg).
-
Add 4 volumes (e.g., 400 µL) of ice-cold homogenization buffer (e.g., 10 mM phosphate buffer, pH 7.4) containing an appropriate internal standard.
-
Homogenize the tissue thoroughly using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to minimize enzymatic degradation.[7]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
Step 2: pH Adjustment and Extraction
-
Transfer a known volume of the supernatant (e.g., 200 µL) to a clean microcentrifuge tube.
-
Alkalinize the sample by adding 50 µL of a basic buffer (e.g., 1 M sodium carbonate or a pH 10-11 phosphate buffer) to shift this compound to its neutral form.[8][9] Vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v). The use of a solvent mixture balances polarity for good recovery while minimizing the extraction of highly polar interferences.[10]
-
Vortex mix for 2 minutes to ensure thorough partitioning. To prevent emulsions, consider gentle, consistent inversion instead of vigorous shaking.[4]
Step 3: Phase Separation and Collection
-
Centrifuge at 4,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube, avoiding any of the aqueous phase or the protein interface.
Step 4: Evaporation and Reconstitution
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase compatible with your analytical system (e.g., LC-MS).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LLE of this compound from brain tissue.
Q1: My this compound recovery is consistently low (<70%). What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent challenge and typically points to issues in one of three areas: pH control, solvent choice, or procedural losses.
-
Cause A: Incomplete Conversion to Neutral Form: this compound is a basic drug. If the pH of your aqueous sample is not sufficiently high (at least 1.5-2 units above its pKa), a significant portion will remain in its protonated (charged) form, which has low affinity for the organic solvent.
-
Solution: Ensure your final sample pH is robustly basic, targeting a pH of 9.5-10.5. Verify the pH of a surrogate sample after adding the basifying agent. Consider using a stronger base or a buffered solution to resist pH changes. Several studies have successfully used a pH of 8 or higher for the extraction of this compound and its metabolites.[8][9]
-
-
Cause B: Suboptimal Extraction Solvent: The polarity of your organic solvent must be well-matched to this compound. A solvent that is too non-polar (like pure hexane) may not efficiently extract the moderately polar this compound, while a solvent that is too polar may co-extract excessive matrix components.
-
Solution: Experiment with solvent mixtures. A common strategy is to use a primary solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and modify its polarity with a less polar solvent like n-hexane. Start with a ratio like 90:10 (v/v) and test variations (e.g., 80:20, 70:30) to find the optimal balance for recovery and cleanliness. Toluene has also been used effectively for this compound LLE.[11][12]
-
-
Cause C: Procedural Losses: Analyte can be lost during transfers. This is especially true if the organic layer volume is small or if a significant protein disc forms at the interface, trapping some of the solvent.
-
Solution: Be meticulous during the transfer of the organic layer. A second extraction step (re-extracting the aqueous phase with fresh solvent) can be performed and the organic layers combined to improve recovery, though this adds time to the procedure.
-
Quantitative Data: Solvent Selection
| Solvent System | Polarity Index | Key Characteristics |
| n-Hexane | 0.1 | Very non-polar. Good for removing lipids but may yield low this compound recovery. |
| Toluene | 2.4 | Effective for this compound, but can co-extract some interferences.[10][11] |
| Ethyl Acetate | 4.4 | A good starting point, offers balanced polarity. |
| Methyl tert-butyl ether (MTBE) | 2.5 | Less prone to emulsion formation than ethyl acetate. |
| Dichloromethane (DCM) | 3.1 | High density (bottom layer), but can extract phospholipids. |
Q2: I'm seeing significant ion suppression/enhancement (matrix effects) in my LC-MS/MS analysis. How can I clean up my extract?
Answer: Matrix effects are caused by co-extracted endogenous compounds (lipids, phospholipids, etc.) that interfere with the ionization of your analyte in the mass spectrometer source.[13][14] Brain tissue is particularly challenging in this regard.[5]
-
Strategy A: Optimize the LLE:
-
Solvent Choice: Switch to a more selective, less polar solvent system that is less likely to extract the highly polar, matrix-effect-causing compounds. For example, if you are using pure ethyl acetate, try an 80:20 mixture of ethyl acetate:hexane.
-
Back-Extraction (Aqueous Wash): This is a powerful cleanup technique. After your primary extraction into the organic phase, you can "wash" the organic layer with a basic aqueous solution (e.g., pH 10 buffer). This compound will remain in the organic phase, but many polar interferences will partition back into the wash solution, which is then discarded.
-
-
Strategy B: Two-Step Cleanup (Protein Precipitation + LLE): For very dirty matrices, a combination approach is highly effective.
-
Protein Precipitation (PPT): First, precipitate proteins from the brain homogenate supernatant by adding 3 volumes of a cold organic solvent like acetonitrile.[10][15]
-
LLE on Supernatant: Vortex and centrifuge. Take the resulting supernatant, evaporate the acetonitrile, and then perform the optimized LLE protocol on the remaining aqueous sample. This removes the bulk of proteins before the selective LLE step.
-
-
Strategy C: Sample Dilution: If the assay sensitivity allows, simply diluting the final extract with the mobile phase can reduce the concentration of interfering components below the level where they cause significant matrix effects.[13][16]
Caption: Workflow options for extract cleanup.
Q3: I'm consistently getting an emulsion layer between the aqueous and organic phases that won't separate. What can I do?
Answer: Emulsion formation is one of the most common and frustrating problems in LLE, especially with lipid-rich samples like brain tissue.[4] Emulsions are stable mixtures of immiscible liquids, often stabilized by proteins and phospholipids acting as surfactants.[4][17][18]
-
Prevention is Key:
-
Gentle Mixing: Avoid vigorous vortexing or shaking. Instead, use a gentle rocker or perform slow, repeated inversions of the tube for a longer period (5-10 minutes). This minimizes the high-energy input that creates emulsions.[4]
-
Solvent Choice: MTBE is often less prone to forming emulsions than other solvents like ethyl acetate.
-
-
Breaking a Formed Emulsion:
-
Centrifugation: Increase the speed and/or duration of the centrifugation step. Sometimes, a higher g-force is all that is needed.
-
Salting Out: Add a small amount of a salt (e.g., sodium chloride or ammonium sulfate) to the tube and mix gently.[19] This increases the ionic strength of the aqueous layer, disrupting the emulsion and forcing phase separation.[4]
-
pH Modification: A slight change in pH can sometimes destabilize the emulsion. Try adding a small amount of acid or base.
-
Filtration: In difficult cases, the entire mixture can be passed through a glass wool plug in a pipette or through a filter designed to break emulsions.
-
Q4: Should I be concerned about the stability of this compound in the brain homogenate during sample preparation?
Answer: Yes. Analyte stability is a critical component of method validation.[20] Brain tissue contains various enzymes that could potentially degrade this compound.
-
Best Practices for Ensuring Stability:
-
Keep Samples Cold: All steps of the homogenization and initial processing should be performed on ice or at 4°C to minimize enzymatic activity.
-
Work Quickly: Minimize the time between thawing the tissue and adding the protein-precipitating or extraction solvent.
-
Use of Inhibitors: If degradation is suspected, consider adding a general enzyme inhibitor cocktail to the homogenization buffer.
-
Validation Experiments: You must perform stability assessments as part of your method validation. This includes freeze-thaw stability, short-term bench-top stability in the homogenate, and post-preparative stability in the final extract.[7] These experiments will confirm if your handling procedure is adequate.
-
References
- New method for the chiral evaluation of this compound in human plasma by liquid chrom
- New method for the chiral evaluation of this compound in human plasma by liquid chromatography | Request PDF.
- Determination of this compound in human plasma by liquid chromatography.
- A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma.PubMed Central.
- Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery
- Determination of this compound and Desmethyl this compound in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma.
- Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipit
- Tips for Troubleshooting Liquid–Liquid Extractions.
- pH-Sensitive In Situ Gel of this compound Invasomes for Rectal Drug Delivery: Protruded Bioavailability and Anti-Depressant Efficacy.PubMed Central.
- Bioanalysis of Drug in Tissue: Current Status And Challenges | Request PDF.
- Reduce the matrix effect in biological tissue imaging using dynamic reactive ioniz
- How emulsions form and break?Biolin Scientific.
- Ultrasensitive Analysis of this compound and its Metabolites Enantiomers in Body Fluids Using Ultrasound-Enhanced and Surfactant-Assisted Dispersive Liquid–Liquid Microextraction Followed by Polymer-Mediated Stacking in Capillary Electrophoresis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.MDPI.
- Enantioselective analysis of this compound, demethylthis compound and 8-hydroxy this compound in human urine after solid-phase microextraction.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Challenges of Atypical M
- Bioanalysis of drug in tissue: current st
- Tips for Troubleshooting Liquid–Liquid Extraction.K-Jhil.
- Tackling emulsions just got easier.Biotage.
- DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Bioanalysis of drug in tissue: current status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of this compound and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New method for the chiral evaluation of this compound in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 17. biolinscientific.com [biolinscientific.com]
- 18. biotage.com [biotage.com]
- 19. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 20. cdn.who.int [cdn.who.int]
Challenges in long-term Mirtazapine stability for extended experiments
Topic: Challenges in long-term Mirtazapine stability for extended experiments Role: Senior Application Scientist Status: Online | System: Active
Mission Statement
Welcome to the Technical Resource Hub. If you are here, you are likely facing inconsistent IC50 values, vanishing peaks in your HPLC traces, or unexpected toxicity in long-term assays involving this compound.
This compound is not merely a "dissolve and dose" compound.[1][2] It is a tetracyclic piperazino-azepine with specific physicochemical vulnerabilities—namely high lipophilicity (LogP ~3.0) and acute photosensitivity . This guide synthesizes field-proven protocols to maintain stoichiometric integrity during extended experimental windows.
Module 1: The "Disappearing Compound" Phenomenon
Diagnosis: Your calculated concentration is 10 µM, but your biological response suggests 1 µM.
Q: Why does this compound precipitate out of my physiological buffer (PBS/Media) over time?
A: this compound is a BCS Class II compound (Low Solubility, High Permeability). It is practically insoluble in water (~0.05 mg/mL) due to its rigid tetracyclic structure.
-
The Mechanism: In aqueous buffers at physiological pH (7.4), this compound (pKa ~7.1) exists largely in its unionized, hydrophobic form. Over time (24-48h), thermodynamic instability drives the molecules to aggregate and precipitate, often forming micro-crystals invisible to the naked eye but sufficient to crash your assay.
-
The Fix: You must use a "Vehicle Bridge." Do not dilute directly from 100% DMSO to aqueous buffer.
-
Step 1: Prepare Stock in 100% DMSO (Solubility ~20 mg/mL).
-
Step 2: Create a 100x intermediate in PEG-400 or Tween-80 (0.5%).
-
Step 3: Dilute to final concentration. The surfactant stabilizes the colloidal suspension.
-
Q: I see no precipitation, but my mass spec signal is low. Where did it go?
A: It likely adsorbed to your plasticware.
-
The Mechanism: With a LogP of ~3.0, this compound is highly lipophilic. It partitions aggressively into polystyrene (PS) and polypropylene (PP) surfaces found in standard well plates, reservoirs, and microfuge tubes. In low-concentration assays (<1 µM), you can lose up to 40-60% of the compound to the container walls within 4 hours.
-
The Fix:
-
Mandatory: Use Glass or PTFE (Teflon) coated vials for all stock and intermediate steps.
-
For Microplates: Use "Low-Binding" plates or pre-coat standard plates with a blocking protein (BSA) before adding the drug, though this may introduce other variables.
-
Module 2: Photochemical Instability
Diagnosis: The solution has turned a faint yellow/brown, and potency has dropped.
Q: Is this compound actually light-sensitive, or is that just a precaution?
A: It is critically photosensitive. This is not a suggestion; it is a requirement.
-
The Mechanism: Under UV and visible light, this compound undergoes photocatalyzed N-oxidation and ring-opening reactions. The primary degradation product is This compound N-oxide , which is pharmacologically distinct and potentially cytotoxic. This reaction is accelerated in solution compared to the solid state.
-
The Fix:
-
Amber Everything: Use amber borosilicate glass vials.
-
The "Foil Rule": If you must use clear tubes for visibility, wrap them entirely in aluminum foil.
-
Workflow: Perform dilutions in a hood with the sash light off or filtered.
-
Visualizing the Stability Workflow
The following diagram outlines the decision matrix for handling this compound to prevent the issues described above.
Caption: Decision matrix for this compound handling. Red nodes indicate failure points (Precipitation, Photodegradation, Adsorption).
Module 3: Experimental Protocols & Data
Standardized Solubility Data
Use this table to calculate your maximum feasible concentrations.
| Solvent | Max Solubility (approx.)[3] | Stability Window (at 25°C) | Notes |
| Water / PBS | < 0.05 mg/mL | < 2 hours | Do not use for stock. Rapid precipitation. |
| DMSO | ~ 20 mg/mL | 3-6 months (-20°C) | Gold Standard for stock. Hygroscopic (keep sealed). |
| Ethanol | ~ 13 mg/mL | 1-2 weeks (-20°C) | High evaporation risk affects concentration accuracy. |
| PEG-400 | ~ 10 mg/mL | Variable | Excellent intermediate co-solvent for animal dosing. |
Protocol: The "Zero-Loss" Stock Preparation
Objective: Prepare a 10 mM stock solution stable for 6 months.
-
Environment: Darken the room or work under red light.
-
Weighing: Weigh this compound powder into an Amber Glass Vials (Type I Borosilicate) . Do not use plastic weigh boats; weigh directly into the tared vial if possible to avoid transfer loss.
-
Solvation: Add anhydrous DMSO (Molecular Biology Grade). Vortex for 30 seconds.
-
Note: If the solution is cloudy, sonicate in a water bath (protected from light) for 2 minutes.
-
-
Aliquot: Immediately aliquot into single-use amber glass vials (e.g., 50 µL per vial).
-
Storage: Store at -20°C or -80°C .
-
Usage: Thaw once . Discard unused portion. Never refreeze.
Module 4: Degradation Pathways (Advanced Troubleshooting)
If you suspect degradation, use LC-MS to look for these specific mass shifts.
Caption: Primary degradation and metabolic pathways. N-oxide formation is the primary risk during improper storage.
References
-
PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sarma, B., et al. (2011).[7] Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of this compound. Research Journal of Chemical Sciences. Retrieved from [Link]
-
Tominaga, F., et al. (2010).[8] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[8][9] Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Attia, K.A., et al. (2015). Aqueous Solubility Enhancement of this compound: Effect of Cosolvent and Surfactant. Journal of Encapsulation and Adsorption Sciences. Retrieved from [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. JP2018090541A - this compound-containing pharmaceutical preparation with excellent light stability - Google Patents [patents.google.com]
- 3. This compound | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 4. isca.me [isca.me]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. This compound | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing Mirtazapine's anticholinergic effects in sensitive animal strains
Status: Operational Ticket Focus: Minimizing Anticholinergic Burden & Optimizing Cognitive Safety Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Mirtazapine Paradox
You are likely visiting this guide because your sensitive animal models (e.g., aged C57BL/6, 5XFAD, or 3xTg-AD mice) are exhibiting signs of cognitive clouding, gastrointestinal stasis, or sedation during this compound administration.
The Core Technical Insight:
this compound is frequently mischaracterized as a potent anticholinergic.[1] In reality, it possesses negligible affinity for muscarinic receptors (
In sensitive strains, what appears to be "anticholinergic toxicity" is often Histaminergic Sedation or Noradrenergic Overdrive , masked as cognitive decline. Furthermore, this compound acts as an
This guide provides the protocols to distinguish, diagnose, and mitigate these off-target effects.
Receptor Affinity Profiling
To optimize your dosing, you must understand the "Binding Window." You want to hit the
Table 1: this compound Receptor Binding Affinities (
| Target Receptor | Affinity ( | Biological Effect | Risk Level in Sensitive Strains |
| Histamine | 0.14 nM | Profound Sedation, Weight Gain | CRITICAL (Mimics cognitive slowing) |
| 69 nM | Anxiolysis, Sleep regulation | Low | |
| 39 nM | Appetite modulation | Moderate | |
| 20 nM | Increases NE, DA, and ACh release | Therapeutic Target | |
| Muscarinic ( | > 600 nM | Dry mouth, Constipation, Memory Loss | Low (Relevant only at high bolus doses) |
Key Takeaway: You must dose >4000x higher to block Muscarinic receptors than to block Histamine receptors. If you see anticholinergic signs at therapeutic doses, investigate synergistic toxicity (polypharmacy) or metabolic blockade (CYP450 inhibition).
Diagnostic Triage: Is it or ?
Use this decision matrix to determine if your animal model is suffering from true anticholinergic toxicity or
Q: My aged mice are failing the Morris Water Maze (MWM). Is this compound blocking memory formation?
-
Diagnosis: Likely
Sedation , not amnesia. -
The Test: Switch to a Visible Platform Test .
-
If they fail Visible Platform: The issue is motor/sedation (
). -
If they pass Visible but fail Hidden: The issue is spatial memory (
or underlying pathology).
-
-
Resolution: this compound's
blockade peaks at (approx. 1-2 hours post-dose). Conduct behavioral testing at trough levels (just prior to the next dose) rather than peak levels.
Q: My transgenic AD mice have severe constipation/ileus. Is this anticholinergic?
-
Diagnosis: Possible
Antagonism + blockade . -
Mechanism: While
blockade causes constipation, this compound also blocks (anti-emetic, but alters gut motility). In frail models, the lack of movement (sedation) compounds with receptor blockade to stop the gut. -
Resolution: Increase environmental enrichment to force locomotion, or co-administer a peripheral pro-kinetic. Do not use central cholinergic agonists (like physostigmine) as they may trigger seizures in conjunction with this compound's noradrenergic lift.
Optimization Protocols
Protocol A: The "Pro-Cholinergic" Titration Strategy
Goal: Maximize
-
Start Low: Begin with 0.5 mg/kg (i.p. or oral) in mice. This saturates
but allows the animal to habituate. -
Ramp Up: Increase dose by 50% every 3 days.
-
The "Sweet Spot": Target a final dose of 3–10 mg/kg .
-
Why? At this range, you engage the
hetero-receptors on serotonergic and cholinergic terminals. This disinhibits the release of Acetylcholine in the cerebral cortex, effectively acting as a cognitive enhancer, counteracting any weak muscarinic binding.
-
-
Washout: If testing cognition, allow a 5-day washout to clear active metabolites (Desmethylthis compound) which have longer half-lives.
Protocol B: Mitigating Peripheral Anticholinergic-Like Effects
If dry mouth or urinary retention is observed (common in aged strains due to autonomic decline):
-
Hydration Support: Switch to wet mash diet (hydrogel) to bypass salivary deficits.
-
Environmental Humidity: Maintain colony humidity >50% to reduce mucosal drying.
-
Rescue Agent: If absolutely necessary, co-administer Bethanechol (5 mg/kg) .
-
Rationale: Bethanechol is a muscarinic agonist that does not cross the Blood-Brain Barrier . It will resolve peripheral gut/bladder stasis without altering your central neural data.
-
Mechanistic Visualization
The following diagram illustrates the "this compound Shunt"—how the drug paradoxically supports cholinergic function despite its sedative side effects.
Caption: this compound blocks H1 (causing sedation) but antagonizes
References
-
Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of this compound. CNS Drug Reviews, 7(3), 249–264.
-
Nakayama, K., et al. (2004). this compound increases dopamine release in prefrontal cortex by 5-HT1A receptor activation.[3][4] Brain Research Bulletin, 63(3), 237-241.
-
Millan, M. J., et al. (2000). this compound enhances frontocortical dopaminergic and adrenergic transmission in the rat: comparison with venlafaxine and fluoxetine. European Journal of Pharmacology, 389(1), 39-48.
-
Fawcett, J., & Barkin, R. L. (1998). Review of the results from clinical studies on the efficacy, safety and tolerability of this compound for the treatment of patients with major depression. Journal of Affective Disorders, 51(3), 267–285.
-
Kooyman, A. R., et al. (1994). this compound (Org 3770): A potent blocker of histamine H1 receptors. Pharmacology Biochemistry and Behavior, 49(2), 263-269.
Sources
Technical Support Center: Counteracting Mirtazapine-Induced Hyperphagia in Metabolic Studies
Introduction
Mirtazapine is a widely used antidepressant with a unique pharmacological profile that includes potent appetite-stimulating effects. While beneficial in clinical scenarios involving cachexia or poor appetite, this hyperphagic effect presents a significant confounder in preclinical metabolic research. When the primary goal is to study the direct metabolic actions of this compound independent of increased food intake and subsequent weight gain, it is crucial to implement strategies that counteract this potent orexigenic drive. This guide provides researchers with a comprehensive technical resource, including mechanistic FAQs, troubleshooting guides, and validated experimental protocols to effectively isolate and study the metabolic effects of this compound.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Hyperphagia
This section addresses the fundamental mechanisms driving this compound's effects on appetite. Understanding these pathways is critical for designing effective countermeasures.
Q1: What is the primary mechanism behind this compound-induced hyperphagia?
A1: this compound-induced hyperphagia is primarily driven by its potent antagonism of two key receptors in the central nervous system: the histamine H1 receptor (H1R) and the serotonin 5-HT2C receptor (5-HT2CR).[1][2][3]
-
Histamine H1 Receptor (H1R) Blockade: Histamine signaling in the hypothalamus is known to suppress appetite. This compound is a powerful H1R antagonist (or inverse agonist).[2][4] By blocking these receptors, this compound disinhibits appetite-promoting pathways, leading to a strong hunger signal.[1] This mechanism is shared by several other medications known to cause weight gain.[5][6][7]
-
Serotonin 5-HT2C Receptor (5-HT2CR) Blockade: Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus is a key pathway for inducing satiety (a feeling of fullness).[8] this compound blocks these receptors, thereby removing this crucial satiety signal and promoting increased food intake.[2]
Q2: Does this compound affect any other pathways related to appetite and metabolism?
A2: Yes. Beyond its primary effects on H1R and 5-HT2CR, this compound's pharmacology is complex:
-
α2-Adrenergic Receptor Blockade: this compound blocks presynaptic α2-adrenergic autoreceptors, which increases the release of both norepinephrine and serotonin.[1][9] This action is central to its antidepressant effects but also indirectly influences the activity of hypothalamic neurons controlling appetite.
-
Hypothalamic AMPK Signaling: Antagonism of the H1 receptor has been shown to activate AMP-activated protein kinase (AMPK) in the hypothalamus.[10][11][12] Hypothalamic AMPK activation is a key signal that promotes food intake and reduces energy expenditure, thus contributing to weight gain.[13]
-
Hormonal and Cytokine Modulation: Some studies suggest this compound may influence levels of leptin and Tumor Necrosis Factor-alpha (TNF-α), which are involved in appetite regulation and energy balance, although these effects are likely secondary to weight changes.[14]
This compound's Dual-Receptor Effect on Appetite Signaling
Caption: Workflow for a this compound hyperphagia counteraction study.
Methodology:
-
Acclimatization (Day -7 to 0):
-
House mice individually in metabolic cages to allow for accurate food intake measurement.
-
Maintain a standard 12:12 light-dark cycle and controlled temperature. [15] * Handle mice daily to acclimate them to the injection procedure.
-
-
Baseline Measurement (Day 1 to 3):
-
Record body weight and 24-hour food intake at the same time each day (e.g., 1 hour before lights off).
-
Ensure measurements are stable before starting the treatment phase.
-
-
Drug Preparation & Administration (Day 4 to End):
-
Prepare fresh solutions of this compound (e.g., 10 mg/kg) and WAY-163909 (e.g., 1-2 mg/kg) in the chosen vehicle. Doses should be optimized in pilot studies.
-
Administer drugs via a consistent route (e.g., intraperitoneal, IP) once daily, 30-60 minutes before the dark cycle begins, as this is the primary feeding period for rodents.
-
Administer treatments to the four groups as outlined in the experimental design table above.
-
-
Monitoring (Daily):
-
Continue to measure body weight and 24-hour food intake daily.
-
Observe animals for any adverse effects or changes in behavior.
-
-
Metabolic Testing (Final Week):
-
Glucose Tolerance Test (GTT): After an overnight fast (approx. 6 hours), administer a bolus of glucose (e.g., 2 g/kg, IP) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a short fast (approx. 4 hours), administer insulin (e.g., 0.75 U/kg, IP) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Note: Allow at least 72 hours between GTT and ITT tests.
-
-
Endpoint & Tissue Collection:
-
At the end of the study, euthanize animals and collect terminal blood samples for analysis of insulin, leptin, and lipids.
-
Dissect and weigh fat pads (e.g., epididymal, inguinal) and organs (liver).
-
Snap-freeze hypothalamus, liver, and adipose tissue for subsequent molecular analysis (e.g., qPCR, Western blot).
-
References
- Vertex AI Search. (2019). 4 Clinical Insights About this compound and Weight Gain.
- Dr.Oracle. (2025). What is the mechanism by which this compound (Remeron) stimulates appetite?.
- Dr.Oracle. (2025). Why does this compound (Remeron) increase appetite?.
- GoodRx. (n.d.). 10 Common and Serious this compound Side Effects.
- Wikipedia. (2026). This compound.
- Lin, H. L., et al. (2020). This compound Reduces Adipocyte Hypertrophy and Increases Glucose Transporter Expression in Obese Mice. PubMed Central.
- MDPI. (n.d.). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators.
- Hennings, J. M., et al. (2019). Effect of this compound on metabolism and energy substrate partitioning in healthy men. NIH.
- NHS. (n.d.). Side effects of this compound.
- Haddjeri, N., et al. (1996). Acute and long-term actions of the antidepressant drug this compound on central 5-HT neurotransmission. PubMed.
- Sargent, P. A., et al. (1997). 5-HT2C receptor activation decreases appetite and body weight in obese subjects. PubMed.
- Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term.
- Higgins, G. A., et al. (2018). Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food. Frontiers.
- Correll, C. U., & Solmi, M. (2025). Drug-Induced Hyperphagia: What Can We Learn From Psychiatric Medications?. ResearchGate.
- Dr.Oracle. (2025). What are the considerations and potential side effects when using olanzapine (atypical antipsychotic) and this compound (antidepressant) together?.
- Barak, N., et al. (2016). Betahistine effects on weight-related measures in patients treated with antipsychotic medications: a double-blind placebo-controlled study. PubMed.
- Panchal, S. K., & Brown, L. (2012). An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders. PMC - NIH.
- Jensen, G. L. (2008). Drug-induced hyperphagia: what can we learn from psychiatric medications?. PubMed.
- Kroeze, W. K., et al. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. PubMed.
- Scaccianoce, S., et al. (2004). This compound Acutely Inhibits Basal and K(+)-stimulated Release of Corticotropin-Releasing Hormone From the Rat Hypothalamus via a Non-Genomic Mechanism. PubMed.
- Ratliff, J. C., et al. (2010). Association of prescription H1 antihistamine use with obesity: Results from the National Health and Nutrition Examination Survey. PubMed Central.
- Evers, S. S., & van Vliet-Ostaptchouk, J. V. (2011). Weight Gain and Metabolic Changes During Treatment with Antipsychotics and Antidepressants. PubMed.
- Holoyda, B. (2023). This compound. StatPearls - NCBI Bookshelf - NIH.
- Aleixandre, A., & Miguel, M. (2008). Experimental rat models to study the metabolic syndrome. Cambridge University Press & Assessment.
- He, M., et al. (2014). Hypothalamic histamine H1 receptor-AMPK signaling time-dependently mediates olanzapine-induced hyperphagia and weight gain in female rats. PubMed.
- Ho, C. C., et al. (2017). Hypothalamic AMPK as a Mediator of Hormonal Regulation of Energy Balance. MDPI.
- Martin, B., et al. (2010). "Control" laboratory rodents are metabolically morbid: Why it matters. PNAS.
- Harrold, J. A., et al. (2013). Effects of the 5-HT2C receptor agonist meta-chlorophenylpiperazine on appetite, food intake and emotional processing in healthy volunteers. Radcliffe Department of Medicine.
- Robard Corporation. (n.d.). GLP-1 Effectiveness - Hedonic Hunger Hyperphagia Patients.
- Kim, S. F., et al. (2007). Antipsychotic drug-induced weight gain mediated by histamine H1 receptor-linked activation of hypothalamic AMP-kinase. PNAS.
- ResearchGate. (2025). (PDF) Association of Prescription H1 Antihistamine Use With Obesity: Results From the National Health and Nutrition Examination Survey.
- ResearchGate. (n.d.). Experimental design A, timeline of the whole experiment. The mice were....
- Drugs.com. (n.d.). This compound and Olanzapine Interactions.
- Diva-Portal.org. (2022). Modulation of hypothalamic AMPK phosphorylation by olanzapine controls energy balance and body weight.
- Miller, J. L., & Lynn, R. B. (2016). Medication Trials for Hyperphagia and Food-Related Behaviors in Prader–Willi Syndrome. MDPI.
- Med Ed 101. (2018). This compound and Weight Gain - TODAY'S TOPIC:.
- Centrally-acting opioid receptor antagonists as a treatment for antipsychotic-induced weight gain: A systematic review and meta-analysis of clinical trial data. (2025). PMC.
- Panchal, S. K., & Brown, L. (2011). Rodent Models for Metabolic Syndrome Research. PMC - PubMed Central.
- Med Ed 101. (2020). Weight Gain With this compound - The Heavy Truth.
- Heisler, L. K., et al. (2006). Serotonin 5-HT2C Receptor Agonist Promotes Hypophagia via Downstream Activation of Melanocortin 4 Receptors. Endocrinology.
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- 8. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators [mdpi.com]
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- 10. Weight Gain and Metabolic Changes During Treatment with Antipsychotics and Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Hypothalamic AMPK as a Mediator of Hormonal Regulation of Energy Balance [mdpi.com]
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Technical Support Center: Mirtazapine DDI Profiling & Induction Mitigation
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your in vitro CYP induction data for Mirtazapine is showing inconsistent results, cytotoxicity, or unexpected "false positive" induction signals.
While this compound is primarily characterized as a CYP substrate (CYP2D6, CYP3A4, CYP1A2) and a weak inhibitor, high-concentration in vitro assays often trigger non-specific nuclear receptor activation (PXR/CAR) or cellular stress responses that mimic enzymatic induction. This guide provides the experimental logic to differentiate true induction from experimental artifacts and outlines a validated protocol to satisfy FDA/EMA regulatory requirements.
Module 1: The Mechanistic Landscape
Before optimizing the protocol, we must understand why this compound complicates induction studies. Unlike classical inducers (e.g., Rifampin), this compound’s interaction with nuclear receptors is weak and concentration-dependent.
The Pathway: PXR/CAR Activation vs. Cytotoxicity
In high-concentration assays (>50 µM), this compound can destabilize hepatocyte membranes, leading to a loss of cell viability that masks induction or, conversely, triggers stress-response genes that confound mRNA normalization.
Figure 1: this compound Interaction Pathway. Note the competing pathways of weak PXR activation versus direct cytotoxicity at supratherapeutic concentrations.
Module 2: Troubleshooting Guide
Issue 1: "My induction signal is low, but cell viability is dropping."
Diagnosis: You are likely exceeding the solubility limit or the cytotoxicity threshold of this compound in your culture media. Solution: this compound is lipophilic. In static culture, it accumulates in hepatocytes.
-
Action: Perform an ATP-based viability assay (e.g., CellTiter-Glo) before the induction study. Determine the
(Toxic Concentration 50%). -
Limit: Do not test concentrations >
.
Issue 2: "I see CYP1A2 mRNA increase, but no functional activity change."
Diagnosis: Transcriptional activation without translation, or simultaneous inhibition. This compound is a weak inhibitor of CYP1A2. It may induce the mRNA but inhibit the protein's active site, canceling out the signal in an activity assay. Solution: Rely on mRNA fold-change as your primary endpoint (per FDA 2020 guidance). Activity assays are secondary. If mRNA is induced >2-fold but activity is unchanged, report the mRNA positive result and discuss the inhibition mechanism in your report.
Issue 3: "My housekeeping gene (GAPDH) is fluctuating."
Diagnosis: this compound treatment is affecting general cellular metabolism. Solution: Switch normalization genes.
-
Action: Use 18S rRNA or B2M (Beta-2-Microglobulin) instead of GAPDH or Actin, as they are more stable under lipophilic drug stress.
Module 3: Validated Experimental Protocol
Objective: Assess this compound induction potential (CYP1A2, CYP2B6, CYP3A4) while avoiding cytotoxicity artifacts.
Phase A: Concentration Selection (The "Range Finder")
Calculate the Maximum Feasible Concentration (
-
Regulatory Target:
(clinical). -
This compound Clinical
: ~40-80 ng/mL (~0.15 - 0.3 µM). -
Target High Dose:
. -
Safety Margin: Test up to 50 µM to ensure a negative result is robust, but do not exceed 100 µM due to solubility/toxicity.
Phase B: Plated Hepatocyte Incubation
| Step | Action | Technical Note |
| 1. Seeding | Thaw cryopreserved primary human hepatocytes (PHH). Seed in collagen-coated 24-well plates. | Density: |
| 2. Overlay | Apply Matrigel™ (or Geltrex) overlay (0.25 mg/mL) in maintenance media. | Creates a "sandwich" culture to maintain nuclear receptor expression (PXR/CAR). |
| 3. Adaptation | Incubate for 24 hours at 37°C, 5% CO₂. | Allows cells to recover from thaw stress and re-establish polarity. |
| 4. Dosing | Treat cells with this compound (0.1, 1.0, 10, 50 µM) + Controls. | Vehicle: DMSO < 0.1% (v/v). Replace media every 24 hours for 3 days (72h total). |
| 5. Harvest | Day 4: Lyse cells for RNA extraction. | Optional: Reserve supernatant for activity assay (e.g., Midazolam turnover). |
Phase C: Controls & Acceptance Criteria
| Control Type | Compound | Concentration | Target Gene | Acceptance Criteria |
| Negative | DMSO | 0.1% | All | Fold Change = 1.0 |
| Pos. (CYP1A2) | Omeprazole | 50 µM | CYP1A2 | > 2-fold increase |
| Pos. (CYP2B6) | Phenobarbital | 1000 µM | CYP2B6 | > 2-fold increase |
| Pos. (CYP3A4) | Rifampin | 10 µM | CYP3A4 | > 2-fold increase |
Module 4: Data Interpretation & Logic
Use the following decision tree to interpret your this compound data. This logic prevents "Avoiding" the wrong problem (i.e., assuming induction when it's toxicity).
Figure 2: Data Interpretation Decision Tree. Use this to filter out cytotoxicity artifacts.
Frequently Asked Questions (FAQ)
Q1: The FDA guidance mentions calculating
Q2: Can I use HepG2 cells instead of Primary Human Hepatocytes (PHH)? A: No. HepG2 cells have low/negligible expression of PXR and CAR nuclear receptors. Using them will "avoid" induction by simply failing to detect it, which is a regulatory failure. You must use PHH or HepaRG cells [2].
Q3: My this compound stock precipitates in the media. How do I fix this?
A: this compound is hydrophobic. Dissolve the stock in 100% DMSO first, then spike into pre-warmed (
Q4: Does this compound induce its own metabolism (Auto-induction)?
A: While some rat studies suggested auto-induction of CYP2D, human data indicates this is not clinically significant. However, you must report the in vitro data as observed. If you see induction in vitro, do not dismiss it; calculate the correlation to clinical
References
-
US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]
-
European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions.[1][Link]
-
Dodd, S., et al. (2000). The metabolism of this compound in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4.[2][] Drug Metabolism and Disposition.[2][4] [Link]
-
Organon USA Inc. (2021). REMERON (this compound) Tablets, for oral use - Prescribing Information.[4][5][Link]
Sources
Validation & Comparative
A Head-to-Head Comparison of Mirtazapine and Trazodone for Sedative-Hypnotic Effects: A Technical Guide for Researchers
In the landscape of pharmacological interventions for sleep disorders, the off-label use of antidepressants with sedative properties has become a cornerstone of clinical practice and a subject of intensive research.[1][2] Among these, Mirtazapine and Trazodone have emerged as prominent options, both offering unique mechanisms of action that diverge from traditional hypnotic agents. This guide provides a comprehensive head-to-head comparison of this compound and Trazodone, focusing on their sedative-hypnotic effects. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and methodological considerations.
Mechanistic Deep Dive: Contrasting Pathways to Sedation
The sedative effects of this compound and Trazodone arise from their distinct interactions with a range of neurotransmitter systems. While both modulate serotonergic pathways, their primary sedative mechanisms and broader receptor engagement profiles differ significantly, influencing their overall clinical utility and adverse effect profiles.[3]
This compound , a tetracyclic antidepressant, exerts its primary sedative effect through potent antagonism of the histamine H1 receptor.[4] This action is particularly pronounced at lower doses (7.5-15 mg). At higher doses, increased noradrenergic transmission can partially counteract this sedative effect. Additionally, this compound is an antagonist at serotonin 5-HT2A and 5-HT2C receptors, which also contributes to its sleep-promoting properties by enhancing slow-wave sleep. Its antagonism of α2-adrenergic auto- and heteroreceptors leads to an increase in both norepinephrine and serotonin release.[3]
Trazodone , a serotonin antagonist and reuptake inhibitor (SARI), induces sedation primarily through its strong blockade of 5-HT2A receptors.[5] This antagonism is crucial for its hypnotic effects, as it is linked to an increase in slow-wave sleep. Trazodone also has a notable affinity for α1-adrenergic receptors, and its antagonism at these sites contributes to its sedative properties.[5] Furthermore, it is a weak serotonin reuptake inhibitor.[3]
Signaling Pathway Visualization
Caption: Comparative Signaling Pathways of this compound and Trazodone in Inducing Sedation.
Pharmacokinetic Profile: A Comparative Analysis
The pharmacokinetic properties of a sedative-hypnotic are critical determinants of its clinical utility, influencing onset of action, duration of effect, and potential for next-day impairment.
| Parameter | This compound | Trazodone |
| Bioavailability | ~50%[1] | Variable, increased with food[6] |
| Time to Peak (Tmax) | ~2 hours[1][4][7] | 1 hour (fasting), 2 hours (with food)[6] |
| Half-life (t1/2) | 20-40 hours[1][4] | Biphasic: 3-6 hours (initial), 5-9 hours (terminal)[6] |
| Protein Binding | ~85%[1][8] | 89-95% |
Causality Behind Experimental Choices: The selection of these pharmacokinetic parameters for comparison is based on their direct clinical relevance to sedative-hypnotic effects. Tmax indicates the speed of onset, a crucial factor for sleep-onset insomnia. The half-life is a key predictor of the duration of action and the risk of residual next-day sedation. Bioavailability and protein binding influence dosing and potential drug-drug interactions.
Head-to-Head Clinical Efficacy: Synthesizing the Evidence
Direct comparative studies provide the most robust evidence for differentiating the clinical performance of this compound and Trazodone for insomnia.
A retrospective comparative study found both drugs to be effective in over 60% of patients with chronic insomnia, with no significant difference in the proportion of responders between the two groups (87.87% in the trazodone group versus 86.95% in the this compound group).[9][10] Notably, the lowest effective doses (7.5 mg for this compound and 25 mg for trazodone) were associated with the highest percentage of responders.[9][10] Studies have indicated that this compound can improve the total time spent asleep and enhance sleep quality.[11] Similarly, multiple clinical trials have demonstrated Trazodone's effectiveness in improving the time it takes to fall asleep and the overall quality of sleep.[11]
| Efficacy Outcome | This compound | Trazodone |
| Subjective Sleep Quality | Significant Improvement[11] | Significant Improvement[11] |
| Sleep Onset Latency | Improvement noted | Effective in improving sleep latency[11] |
| Total Sleep Time | Improves total time spent sleeping[11] | Increases total sleep time |
| Responder Rate (Chronic Insomnia) | ~87%[9][10] | ~88%[9][10] |
Trustworthiness of Protocols: The data presented are derived from studies employing standardized, validated sleep assessment tools, ensuring the reliability of the findings. The use of retrospective and comparative clinical trial designs, while having limitations, provides valuable real-world insights into the relative efficacy of these agents.
Safety and Tolerability Profiles
The adverse effect profiles of this compound and Trazodone are directly linked to their receptor pharmacology and represent a critical consideration in their clinical application.
| Adverse Effect | This compound | Trazodone |
| Next-Day Drowsiness | Common, reported by ~53% of users[11] | Common[2] |
| Weight Gain | More likely to cause weight gain[8] | Less common than with this compound |
| Dry Mouth | Common[2] | Common[2] |
| Dizziness | Common[2] | Common[2] |
| Priapism | Not a characteristic side effect | Rare but serious side effect[8] |
| Orthostatic Hypotension | Possible | More likely due to α1-adrenergic blockade |
Experimental Protocol: A Framework for a Self-Validating Comparative Study
To rigorously evaluate the head-to-head sedative-hypnotic effects of this compound and Trazodone, a randomized, double-blind, placebo-controlled, crossover study design is recommended. This design minimizes inter-subject variability and provides a robust comparison.
Study Population
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of substance use disorder.
-
Concomitant use of medications that may affect sleep.
-
Presence of other sleep disorders (e.g., sleep apnea).
-
Pregnancy or lactation.
-
Study Design and Intervention
A three-period, three-treatment crossover design will be employed:
-
This compound (7.5 mg)
-
Trazodone (50 mg)
-
Placebo
Each treatment period will last for 7 nights, with a 7-night washout period between each treatment.
Outcome Measures
-
Primary Outcome:
-
Change from baseline in polysomnography (PSG)-measured sleep onset latency.
-
-
Secondary Outcomes:
-
Change from baseline in PSG-measured total sleep time and sleep efficiency.
-
Change from baseline in subjective sleep quality as measured by the Pittsburgh Sleep Quality Index (PSQI).
-
Change from baseline in insomnia severity as measured by the Insomnia Severity Index (ISI).[12][13][14][15][16]
-
Next-day residual effects assessed by the Digit Symbol Substitution Test (DSST) and a visual analog scale (VAS) for sleepiness.
-
Statistical Analysis
A mixed-effects model will be used to analyze the primary and secondary outcomes, with treatment, period, and sequence as fixed effects and subject as a random effect.
Experimental Workflow Visualization
Caption: Experimental Workflow for a Crossover Clinical Trial Comparing Sedative-Hypnotics.
Conclusion and Future Directions
Both this compound and Trazodone are effective off-label options for the management of insomnia, with comparable overall efficacy.[9][10] The choice between the two agents should be guided by a careful consideration of the patient's specific sleep complaints, comorbidities, and potential for adverse effects. This compound's longer half-life may be advantageous for sleep maintenance, but carries a higher risk of next-day sedation.[1][4][17] Trazodone's shorter half-life may be preferable for sleep-onset insomnia with a lower risk of hangover effects.[6]
Future research should focus on well-controlled, head-to-head clinical trials with objective measures such as polysomnography to provide more definitive data on their comparative effects on sleep architecture. Furthermore, studies exploring the long-term efficacy and safety of both agents in the treatment of chronic insomnia are warranted.
References
- RedBox Rx. (2023, November 22). This compound (Remeron ® ) vs. Trazodone (Desyrel ® ) Antidepressants for Sleep: How Do They Compare?
- Effects of repeated dosing with this compound, trazodone, or placebo on driving performance and cognitive function in healthy volunteers. (2013). PubMed.
- GoodRx. (n.d.). Remeron vs. Trazodone for Depression: Important Differences and Potential Risks.
- Estimation of brain receptor occupancy for trazodone immediate release and once a day formul
- Trazodone changed the polysomnographic sleep architecture in insomnia disorder: a systematic review and meta-analysis. (2022, August 24). SpringerLink.
- Drugs.com. (n.d.). This compound vs Trazodone Comparison.
- Clinical pharmacokinetics of this compound. (n.d.). PubMed.
- GoodRx. (n.d.). Remeron vs. Trazodone for Depression: Important Differences and Potential Risks.
- Subjective hypnotic efficacy of Trazodone and this compound in patients with chronic insomnia: a retrospective, compar
- Springer. (n.d.). Insomnia Severity Index (ISI)
- Management of insomnia and long-term use of sedative-hypnotic drugs in older p
- The Insomnia Severity Index: Psychometric Indicators to Detect Insomnia Cases and Evaluate Tre
- ResearchGate. (n.d.). Trazodone affinities at neurotransmitter receptors and transporters...
- Clinical Practice Guideline for the Pharmacologic Treatment of Chronic Insomnia in Adults. (n.d.). American Academy of Sleep Medicine.
- GtoPdb and ChEMBL. (n.d.).
- Innovative Approaches in this compound Delivery: Pharmacokinetic Simulations, Immediate Release to Controlled-Release Tablets. (2024, October 5). Journal of Chemical, Biological and Medicinal Sciences.
- Health.mil. (2020, July 31). Insomnia Severity Index (ISI).
- Effects of cognitive-behavioral therapy for insomnia during sedative-hypnotics withdrawal on sleep and cognition in older adults. (2025, February 12). medRxiv.
- ResearchGate. (2025, August 3).
- CGA Toolkit. (n.d.). Insomnia Severity Index - ISI.
- Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. (2015, October 2). PubMed Central.
- Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. (2022, January 26). Semantic Scholar.
- Journal of Chemical, Biological and Medicinal Sciences. (2025, September 17). This compound Pharmacology and Its Analytical Methods.
- Intervention to reduce sedative use. (n.d.). Drug and Therapeutics Bulletin.
- Health.mil. (2020, July 31). Insomnia Severity Index.
- Trazodone and this compound: A possible opioid involvement in their use (at low dose) for sleep? (2019, November 18). PubMed.
- People with insomnia: experiences with sedative hypnotics and risk perception. (n.d.). PubMed Central.
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Mirtazapine in Focus: A Comparative Meta-Analysis of Efficacy Against Other Atypical Antidepressants
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antidepressant pharmacotherapy, mirtazapine holds a unique position. As a noradrenergic and specific serotonergic antidepressant (NaSSA), its mechanism of action diverges from the more common selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This guide provides a comprehensive meta-analysis of this compound's efficacy in comparison to other atypical antidepressants, supported by experimental data and a deep dive into the pharmacological rationale for its clinical profile.
This compound: A Unique Pharmacological Profile
This compound's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This blockade leads to an increased release of both norepinephrine and serotonin (5-HT).[1] Unlike many other antidepressants, this compound does not inhibit the reuptake of these neurotransmitters.
Its clinical effects are further modulated by its potent antagonism of several postsynaptic receptors, including:
-
5-HT2A and 5-HT2C receptors: Blockade of these receptors is thought to contribute to its antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with serotonergic agents, such as sexual dysfunction and insomnia.[1]
-
Histamine H1 receptors: this compound is a potent H1 antagonist, which accounts for its prominent sedative and appetite-stimulating effects.[1]
This multifaceted receptor-binding profile distinguishes this compound from other atypical antidepressants and forms the basis for its distinct efficacy and side-effect profile.
Diagram: this compound's Mechanism of Action
Caption: this compound's antagonism of presynaptic α2-receptors enhances neurotransmitter release, while its postsynaptic receptor blockade mediates its therapeutic effects and side effect profile.
Comparative Efficacy: A Meta-Analytic Overview
Multiple meta-analyses have demonstrated this compound's efficacy in the acute treatment of major depressive disorder. A key finding is its potential for a faster onset of action compared to SSRIs.
| Comparator(s) | Key Efficacy Findings | Reference(s) |
| SSRIs (various) | This compound showed superior efficacy in the early phase of treatment (first 2 weeks) in terms of both response and remission rates. By the end of the acute treatment phase (6-12 weeks), these differences were not always statistically significant. | [2] |
| Venlafaxine | In some analyses, this compound demonstrated a greater response rate compared to venlafaxine in the initial weeks of treatment. | [2] |
| Bupropion | Both this compound and bupropion have shown comparable overall efficacy to other antidepressants.[3][4] However, their distinct side effect profiles often guide treatment selection. This compound is favored for patients with insomnia and decreased appetite, while bupropion is beneficial for those with hypersomnia, fatigue, and concerns about weight gain or sexual dysfunction.[5][6] | |
| Agomelatine | Agomelatine has shown similar efficacy to other standard antidepressants, including this compound.[7] One study suggested that while agomelatine may be more tolerable, it might lead to more discontinuations due to ineffectiveness compared to this compound.[8][9] | |
| Trazodone | Both this compound and trazodone are effective, particularly for depression with insomnia, with no significant difference in the proportion of responders for sleep improvement.[10][11] A network meta-analysis suggested this compound may be more efficacious than trazodone for depressive symptoms.[12] |
Tolerability and Side Effect Profile: A Comparative Analysis
The distinct receptor binding profile of this compound translates into a unique side effect profile, which is a critical factor in treatment selection and patient adherence.
| Side Effect | This compound vs. SSRIs | This compound vs. Bupropion | This compound vs. Agomelatine | This compound vs. Trazodone |
| Weight Gain | More common with this compound. | Bupropion is associated with weight loss. | Agomelatine has a low incidence of weight gain. | Less data, but this compound is generally considered to have a higher risk. |
| Somnolence | More common with this compound. | Bupropion is activating. | This compound is associated with more oversedation.[9] | Both are sedating. |
| Sexual Dysfunction | Less common with this compound.[13] | Bupropion has very low rates of sexual dysfunction.[4] | Agomelatine does not seem to affect sexual function.[7] | Less data, but both are generally considered to have a lower risk than SSRIs. |
| Nausea/Vomiting | Less common with this compound.[13] | Less common with bupropion. | Agomelatine has a low incidence of nausea.[7] | Less data, but generally not a prominent side effect for either. |
The Pharmacological Rationale for Differential Effects
The observed differences in efficacy and tolerability between this compound and other atypical antidepressants can be directly linked to their distinct receptor binding profiles.
| Antidepressant | Primary Mechanism of Action | Key Receptor Affinities | Clinical Implications |
| This compound | α2-adrenergic antagonist; 5-HT2/3 antagonist; H1 antagonist | High: α2, 5-HT2A, 5-HT2C, H1. Low: SERT, NET, DAT | Rapid onset, sedative, appetite stimulant, low sexual side effects. |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor (NDRI) | High: NET, DAT. Negligible: SERT, 5-HT receptors, H1, muscarinic | Activating, low risk of sexual dysfunction and weight gain.[14][15][16] |
| Agomelatine | Melatonin (MT1/MT2) receptor agonist; 5-HT2C antagonist | High: MT1, MT2. Moderate: 5-HT2C. Negligible: other monoamine receptors | Resynchronizes circadian rhythms, improves sleep, low sexual side effects and discontinuation symptoms.[17][18][19] |
| Trazodone | Serotonin antagonist and reuptake inhibitor (SARI) | High: 5-HT2A. Moderate: α1-adrenergic, H1. Weak: SERT | Sedating at low doses, antidepressant at higher doses.[20][21][22][23] |
Diagram: Comparative Receptor Binding Profiles
Caption: A simplified representation of the primary receptor targets for this compound and other atypical antidepressants, highlighting their distinct pharmacological footprints.
Experimental Protocols: Assessing Antidepressant Efficacy
The data presented in this guide are derived from rigorous clinical trials that utilize standardized assessment tools to measure changes in depressive symptomatology. The Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) are two of the most widely used clinician-administered scales.[6][24][25]
Representative Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled trial comparing the efficacy of two antidepressant medications.
Step-by-Step Protocol for HAM-D-17 Administration
-
Rater Training and Certification: All raters undergo extensive training on the Structured Interview Guide for the HAM-D (SIGH-D) to ensure consistency and minimize inter-rater variability.[25][26]
-
Interview Setting: The interview is conducted in a private, quiet setting to ensure patient comfort and confidentiality.
-
Timeframe: The assessment covers the patient's symptoms over the preceding week.
-
Semi-Structured Interview: The clinician uses the SIGH-D to guide the interview, asking open-ended questions followed by specific probes for each of the 17 items.
-
Scoring: Each item is scored on a 0-2 or 0-4 point scale, with higher scores indicating greater severity.[27][28] Scoring is based on the clinician's judgment, integrating the patient's verbal and non-verbal cues.
-
Response is often defined as a ≥50% reduction in the total HAM-D score from baseline.
-
Remission is typically defined as a HAM-D score of ≤7.[28]
-
-
Data Quality Assurance: A subset of interviews is often recorded and reviewed by an independent, expert rater to ensure scoring accuracy and consistency.
Step-by-Step Protocol for MADRS Administration
-
Rater Training: Similar to the HAM-D, raters are trained using a structured interview guide, such as the SIGMA, to ensure reliability.[29][30]
-
Symptom Focus: The MADRS is specifically designed to be sensitive to changes in depressive symptoms during treatment.
-
Item Assessment: The 10 items of the MADRS are assessed through a clinical interview.[31][32]
-
Scoring: Each item is rated on a 7-point scale (0-6).[31][32] The total score ranges from 0 to 60.
-
Response is generally defined as a ≥50% reduction in the total MADRS score from baseline.
-
Remission is typically defined as a MADRS score of ≤10.
-
Conclusion: this compound's Place in Atypical Antidepressant Therapy
The meta-analytic data robustly support the efficacy of this compound in the acute treatment of major depressive disorder. Its primary distinguishing feature is a potential for a more rapid onset of action compared to SSRIs, which can be a significant clinical advantage. The unique receptor binding profile of this compound not only underpins its therapeutic effects but also results in a side effect profile characterized by sedation and weight gain, but with a lower incidence of sexual dysfunction and gastrointestinal distress compared to many other antidepressants.
For researchers and drug development professionals, understanding the intricate relationship between this compound's pharmacology and its clinical outcomes is paramount. Its distinct mechanism of action provides a valuable alternative for patients who do not respond to or cannot tolerate other classes of antidepressants. Future research should continue to explore the comparative effectiveness of this compound in specific patient populations and its long-term outcomes.
References
-
Subjective hypnotic efficacy of Trazodone and this compound in patients with chronic insomnia: a retrospective, comparative study. (2016). PubMed. Available at: [Link]
-
This compound: Update on efficacy, safety, dose response. (2021). Therapeutics Initiative. Available at: [Link]
-
Is Wellbutrin (bupropion) a suitable alternative to this compound? (2025). Dr.Oracle. Available at: [Link]
-
This compound (Remeron ® ) vs. Trazodone (Desyrel ® ) Antidepressants for Sleep: How Do They Compare? (2023). RedBox Rx. Available at: [Link]
-
This compound versus other antidepressants in the acute-phase treatment of adults with major depression: Systematic review and meta-analysis. (2009). ResearchGate. Available at: [Link]
-
This compound vs Trazodone Comparison. (n.d.). Drugs.com. Available at: [Link]
-
Consistent Differential Effects of Bupropion and this compound in Major Depression. (2024). medRxiv. Available at: [Link]
-
This compound versus other antidepressive agents for depression. (2011). PMC - PubMed Central. Available at: [Link]
-
A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. (2005). PMC - PubMed Central. Available at: [Link]
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Navigating the Species Divide: A Comparative Guide to Mirtazapine's Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cross-Species Conundrum in Drug Development
Mirtazapine, a tetracyclic antidepressant, has found its place in human medicine for the treatment of major depressive disorder.[1] Its utility, however, has expanded into the veterinary realm, where it is primarily used as an appetite stimulant and antiemetic in cats and dogs.[2][3] This expansion into different species necessitates a thorough understanding of its pharmacokinetic (PK) profile, which can vary significantly across species. These variations in absorption, distribution, metabolism, and excretion (ADME) are critical considerations for drug development, dosage regimen design, and the prediction of both efficacy and potential toxicity.
This guide provides a comprehensive cross-species comparison of this compound's pharmacokinetic profiles, synthesizing available data for humans, canines, felines, and common laboratory animals. By understanding these differences, researchers can make more informed decisions in preclinical studies and veterinary applications, ultimately enhancing the therapeutic potential of this compound.
At a Glance: Comparative Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound across various species. It is important to note that these values can be influenced by factors such as age, health status, and specific study conditions.
| Parameter | Human | Canine (Dog) | Feline (Cat) | Murine (Rat) |
| Bioavailability (Oral) | ~50%[4] | Data not readily available | Data not readily available | ~7%[5][6] |
| Elimination Half-Life (t½) | 20-40 hours[4] | ~6.17 hours[7] | ~9.2 hours (young, healthy) | Data not readily available |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[4] | 1.5-2 hours[3] | ~1 hour | Data not readily available |
| Protein Binding | ~85%[4] | Data not readily available | Data not readily available | Data not readily available |
| Primary Route of Metabolism | Hepatic (CYP1A2, CYP2D6, CYP3A4)[8] | Hepatic | Hepatic | Hepatic |
| Major Metabolites | 8-hydroxythis compound, N-desmethylthis compound[8] | 8-hydroxythis compound[5] | 8-hydroxythis compound, glucuronidated metabolites[9] | N-desmethylthis compound (8-hydroxythis compound not detected)[5][6][10] |
Delving Deeper: Species-Specific Metabolic Pathways
The metabolism of this compound is a key area where significant inter-species differences arise. In humans, the drug is extensively metabolized in the liver primarily through demethylation and hydroxylation by cytochrome P450 enzymes, with CYP1A2, CYP2D6, and CYP3A4 playing significant roles.[8] The major metabolites are 8-hydroxythis compound and N-desmethylthis compound.[8]
In dogs , 8-hydroxythis compound appears to be the predominant metabolite.[5] Cats also produce 8-hydroxythis compound, which is then further metabolized through glucuronidation.[9] This is noteworthy as cats are known to have a limited capacity for glucuronidation compared to other species, which can impact drug clearance.
Interestingly, in rats , 8-hydroxythis compound is not detected as a major metabolite; instead, N-desmethylthis compound is more prominent.[5][6][10] This highlights a significant divergence in the metabolic pathway compared to humans, dogs, and cats. The oral bioavailability of this compound in rats is also notably low, at approximately 7%.[5][6]
The following diagram illustrates the primary metabolic pathways of this compound, highlighting the species-specific variations.
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
